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  • Product: 2,4-Diethylthiazole
  • CAS: 32272-49-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of 2,4-Diethylthiazole (CAS 15679-13-7)

For Researchers, Scientists, and Drug Development Professionals Introduction 2,4-Diethylthiazole, with the CAS registry number 15679-13-7, is a substituted thiazole derivative that is gaining interest within the scientif...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diethylthiazole, with the CAS registry number 15679-13-7, is a substituted thiazole derivative that is gaining interest within the scientific community. Thiazoles, five-membered heterocyclic compounds containing both sulfur and nitrogen, are significant scaffolds in medicinal chemistry due to their wide range of biological activities.[1] The 2,4-disubstituted thiazole motif, in particular, has been identified as a promising pharmacophore in the development of novel therapeutic agents.[1] This technical guide provides a comprehensive overview of the chemical properties of 2,4-diethylthiazole, including its synthesis, spectroscopic characterization, reactivity, and potential applications, with a focus on providing actionable insights for researchers in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While extensive experimental data for 2,4-diethylthiazole is not widely available, a combination of data from various sources and estimations based on closely related analogs provides a solid foundation for its characterization.

PropertyValueSource
CAS Number 32272-49-4NIST WebBook[2]
Molecular Formula C₇H₁₁NSNIST WebBook[2]
Molecular Weight 141.23 g/mol NIST WebBook[2]
Appearance Colorless to pale yellow clear liquid (estimated)The Good Scents Company[3]
Boiling Point 192.00 to 193.00 °C @ 760.00 mm Hg (estimated)The Good Scents Company[3]
Vapor Pressure 0.670000 mmHg @ 25.00 °C (estimated)The Good Scents Company[3]
Flash Point 153.00 °F TCC (67.10 °C) (estimated)The Good Scents Company[3]
logP (o/w) 1.380 (estimated)The Good Scents Company[3]
Solubility Soluble in alcohol; Insoluble in water (197.8 mg/L @ 25 °C estimated)The Good Scents Company[3]

Synthesis of 2,4-Diethylthiazole

The most common and versatile method for the synthesis of thiazole derivatives is the Hantzsch thiazole synthesis.[4] This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of 2,4-diethylthiazole, the logical precursors would be 1-bromobutan-2-one and propanethioamide.

Proposed Synthetic Protocol: Hantzsch Synthesis of 2,4-Diethylthiazole

This protocol is an adaptation of the well-established Hantzsch thiazole synthesis for the specific preparation of 2,4-diethylthiazole.

Materials:

  • 1-Bromobutan-2-one

  • Propanethioamide

  • Ethanol (absolute)

  • Sodium bicarbonate

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Saturated aqueous sodium chloride (brine)

Experimental Workflow:

Hantzsch_Synthesis cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Dissolve Propanethioamide in Ethanol B Add 1-Bromobutan-2-one to the solution A->B Step 1 C Reflux the mixture B->C Step 2 D Cool to Room Temperature C->D Step 3 E Neutralize with NaHCO3 D->E Step 4 F Extract with Diethyl Ether E->F Step 5 G Wash with Brine F->G Step 6 H Dry over MgSO4 G->H Step 7 I Remove Solvent H->I Step 8 J Column Chromatography I->J Step 9 K Spectroscopic Analysis (NMR, MS, IR) J->K Step 10 L L K->L 2,4-Diethylthiazole

Caption: General laboratory workflow for the Hantzsch synthesis of 2,4-diethylthiazole.

Step-by-Step Methodology:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve propanethioamide (1.0 equivalent) in absolute ethanol.

  • To this solution, add 1-bromobutan-2-one (1.0 equivalent) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 2,4-diethylthiazole by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by spectroscopic methods (NMR, MS, and IR) to confirm its identity and purity.

Spectroscopic Data

Mass Spectrometry

The NIST WebBook provides access to the electron ionization (EI) mass spectrum of 2,4-diethylthiazole.[2] The fragmentation pattern in mass spectrometry is a molecular fingerprint that can be used for structural elucidation.

Predicted Fragmentation Pattern:

MassSpec_Fragmentation M [C7H11NS]+• m/z = 141 (Molecular Ion) F1 [M - CH3]+• m/z = 126 M->F1 - •CH3 F2 [M - C2H5]+• m/z = 112 M->F2 - •C2H5 F3 [M - C2H4S]+• m/z = 81 M->F3 Ring Cleavage

Caption: Predicted major fragmentation pathways for 2,4-diethylthiazole in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. Although experimental NMR data for 2,4-diethylthiazole is not published, we can predict the expected chemical shifts and splitting patterns based on the analysis of its analogs, such as 2-ethyl-4-methylthiazole.[5]

Predicted ¹H NMR Spectrum (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.8s1HH-5 (thiazole ring)
~2.9q2H-CH₂- (at C2)
~2.7q2H-CH₂- (at C4)
~1.4t3H-CH₃ (of ethyl at C2)
~1.3t3H-CH₃ (of ethyl at C4)

Predicted ¹³C NMR Spectrum (in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~168C-2 (thiazole ring)
~150C-4 (thiazole ring)
~115C-5 (thiazole ring)
~29-CH₂- (at C2)
~22-CH₂- (at C4)
~14-CH₃ (of ethyl at C2)
~12-CH₃ (of ethyl at C4)
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 2,4-diethylthiazole is expected to show characteristic absorption bands for the C=N and C=C stretching vibrations of the thiazole ring, as well as C-H stretching and bending vibrations of the ethyl groups.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~3100WeakC-H stretch (aromatic)
2970-2850StrongC-H stretch (aliphatic)
~1600MediumC=N stretch (thiazole ring)
~1500MediumC=C stretch (thiazole ring)
1460-1370MediumC-H bend (aliphatic)

Reactivity and Chemical Properties

The thiazole ring in 2,4-diethylthiazole is an aromatic system, which influences its reactivity. The presence of the lone pair of electrons on the sulfur atom and the nitrogen atom, as well as the π-electron system of the ring, dictates its chemical behavior.

  • Aromaticity: The thiazole ring is aromatic, conferring it with thermal stability.

  • Basicity: The nitrogen atom in the thiazole ring is basic and can be protonated or alkylated.

  • Electrophilic Substitution: The thiazole ring can undergo electrophilic substitution reactions, although it is generally less reactive than benzene. The position of substitution is influenced by the directing effects of the substituents and the heteroatoms.

  • Nucleophilic Substitution: The thiazole ring is generally resistant to nucleophilic attack unless activated by electron-withdrawing groups.

  • Reactivity of Side Chains: The ethyl groups at the 2- and 4-positions can undergo reactions typical of alkyl groups, such as free-radical halogenation at the benzylic-like positions.

Applications in Drug Development

Thiazole derivatives are a cornerstone in medicinal chemistry, with numerous approved drugs containing this heterocyclic scaffold.[1] The 2,4-disubstituted thiazole core is of particular interest due to its prevalence in biologically active molecules with a wide range of therapeutic applications, including:

  • Anticancer Agents: Many thiazole-containing compounds have demonstrated potent anticancer activity.[1]

  • Antimicrobial Agents: The thiazole ring is a key component of several antibacterial and antifungal drugs.[1]

  • Anti-inflammatory Agents: Thiazole derivatives have been investigated for their anti-inflammatory properties.[1]

While specific studies on the biological activity of 2,4-diethylthiazole are limited, its structural similarity to other bioactive 2,4-disubstituted thiazoles suggests its potential as a valuable building block for the synthesis of new drug candidates. Researchers can leverage the 2,4-diethylthiazole scaffold to explore structure-activity relationships and develop novel compounds with improved efficacy and selectivity.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 2,4-diethylthiazole. Although a specific Safety Data Sheet (SDS) for 2,4-diethylthiazole is not widely available, information from closely related compounds such as 2-ethyl-4-methylthiazole and 2,4-dimethylthiazole can provide guidance.[6][7]

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or in a chemical fume hood.

  • Inhalation: Avoid inhaling vapors or mists.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Fire Hazards: Thiazole derivatives can be flammable. Keep away from heat, sparks, and open flames.

It is imperative to consult the specific SDS for any purchased sample of 2,4-diethylthiazole and to perform a thorough risk assessment before use.

Conclusion

2,4-Diethylthiazole is a valuable heterocyclic compound with significant potential in various fields of chemical research, particularly in drug discovery and development. This technical guide has provided a comprehensive overview of its chemical properties, including its synthesis, spectroscopic characteristics, reactivity, and potential applications. While some of the data presented is based on estimations and comparisons with closely related analogs due to the limited availability of experimental data for 2,4-diethylthiazole itself, this guide serves as a solid foundation for researchers to build upon. Further investigation into the biological activities of 2,4-diethylthiazole and its derivatives is warranted and could lead to the discovery of novel therapeutic agents.

References

  • NIST Chemistry WebBook. Thiazole, 2,4-diethyl-. [Link]

  • Yeast Metabolome Database. 2,4-Diethylthiazole (YMDB01511). [Link]

  • Global Substance Registration System. 2,4-DIETHYLTHIAZOLE. [Link]

  • National Pesticide Information Center. 2,4-D Technical Fact Sheet. [Link]

  • Arora, P., Narang, R., Nayak, S. K., Singh, S. K., & Judge, V. (2016). 2,4-Disubstituted thiazoles as multitargeted bioactive molecules. Medicinal Chemistry Research, 25(9), 1717-1743.
  • PubChem. 2,4-Dimethylthiazole. [Link]

  • U.S. Environmental Protection Agency. Substance Registry Services: Thiazole, 2,4-diethyl-. [Link]

  • Khan, I., et al. (2024). Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements. Chemistry & Biodiversity, e202301556.
  • The Good Scents Company. 2,4-diethyl thiazole. [Link]

  • Organic Syntheses. 2,4-Dimethylthiazole. [Link]

  • ChemSynthesis. 2,4-dimethyl-1,3-thiazole. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Molecular Structure and Conformation of 2,4-Diethylthiazole

For Researchers, Scientists, and Drug Development Professionals Abstract The thiazole scaffold is a cornerstone in medicinal chemistry and materials science, lauded for its versatile biological activities and unique elec...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry and materials science, lauded for its versatile biological activities and unique electronic properties.[1][2] Its derivatives are integral to numerous FDA-approved drugs.[2] The specific substitution pattern on the thiazole ring dictates its three-dimensional geometry and, consequently, its interaction with biological targets or its performance in electronic devices. This guide provides a detailed exploration of the molecular structure and conformational landscape of 2,4-diethylthiazole, a representative disubstituted thiazole. We will delve into the theoretical underpinnings of its structure, the rotational dynamics of its ethyl substituents, and the state-of-the-art experimental and computational methodologies employed to elucidate these characteristics. This document serves as a comprehensive resource for researchers aiming to understand and manipulate the physicochemical properties of substituted thiazoles for advanced applications.

The Thiazole Core: A Privileged Heterocyclic Scaffold

The thiazole ring is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom.[1] Its aromaticity, arising from the delocalization of six π-electrons, confers significant thermodynamic stability.[1] This electronic configuration also makes the ring susceptible to various chemical modifications, allowing for the fine-tuning of its properties.[1] The presence of heteroatoms introduces a dipole moment and sites for hydrogen bonding, which are critical for molecular recognition processes, particularly in drug-receptor interactions. The strategic placement of substituents, such as the ethyl groups in 2,4-diethylthiazole, introduces conformational flexibility, a critical parameter in drug design that influences binding affinity, selectivity, and pharmacokinetic profiles.

Molecular Structure and Rotational Isomerism of 2,4-Diethylthiazole

The fundamental structure of 2,4-diethylthiazole is defined by the planar thiazole ring with ethyl groups attached to carbon atoms C2 and C4. The key to understanding its three-dimensional nature lies in the concept of conformational isomerism, which arises from the rotation around single bonds.

For 2,4-diethylthiazole, the critical rotations occur around the C2-C(ethyl) and C4-C(ethyl) single bonds. The orientation of these ethyl groups relative to the thiazole ring is not fixed and is governed by a delicate balance of steric and electronic effects.

  • Steric Hindrance: The primary determinant of conformational preference is the minimization of steric clash. The bulky ethyl groups will tend to orient themselves to avoid unfavorable interactions with each other and with the adjacent ring atoms (specifically the ring's sulfur and nitrogen atoms and the C5-hydrogen).

  • Torsional Strain: Rotation around the C-C single bonds of the ethyl groups themselves also contributes to the overall energy of a given conformation. Staggered conformations are energetically favored over eclipsed conformations.

The interplay of these factors results in a potential energy surface with several local minima, each corresponding to a stable conformer. The relative populations of these conformers at a given temperature depend on their relative energies. A recent X-ray crystallography study on a related 3-ethyl-4-methyl-2,3-dihydrothiazole derivative confirmed that the ethyl group can adopt specific, stable conformations relative to the ring, highlighting the importance of these rotational preferences.[3]

Methodologies for Conformational Elucidation

A multi-faceted approach combining computational modeling and experimental spectroscopy is essential for a comprehensive understanding of the conformational landscape of 2,4-diethylthiazole.

Computational Modeling: A Predictive Framework

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting molecular geometries, relative energies of conformers, and the energy barriers between them.[4][5] These methods allow for an in silico exploration of the entire conformational space before undertaking complex experiments.

  • Initial Structure Generation: A 2D sketch of 2,4-diethylthiazole is converted into a 3D structure.

  • Conformational Search: A systematic or stochastic search is performed by rotating the C2-C(ethyl) and C4-C(ethyl) dihedral angles to generate a wide range of possible conformers.

  • Geometry Optimization: Each generated conformer is subjected to geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[4] This process finds the lowest energy geometry for each potential conformer.

  • Frequency Calculation: A frequency calculation is performed on each optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data like Gibbs free energy.

  • Energy Profiling: The relative energies of all stable conformers are calculated to predict their equilibrium populations. Rotational energy barriers can be determined by performing a relaxed scan of the relevant dihedral angles.

The diagram below illustrates a typical computational workflow for this analysis.

Computational Workflow for Conformational Analysis cluster_workflow Computational Protocol Start Initial 3D Structure of 2,4-Diethylthiazole ConfSearch Conformational Search (Dihedral Angle Rotation) Start->ConfSearch Generate conformers GeoOpt Geometry Optimization (e.g., DFT/B3LYP/6-31G(d)) ConfSearch->GeoOpt Optimize each FreqCalc Frequency Calculation & Verification GeoOpt->FreqCalc Verify minima EnergyAnalysis Relative Energy Analysis (Population Prediction) FreqCalc->EnergyAnalysis Calculate ΔG End Potential Energy Surface Map EnergyAnalysis->End

Caption: Workflow for DFT-based conformational analysis.

While specific experimental data for 2,4-diethylthiazole is scarce, DFT calculations would yield quantitative data that can be summarized as follows:

ConformerC5-C4-C_ethyl-C_methyl Dihedral (°)N-C2-C_ethyl-C_methyl Dihedral (°)Relative Energy (kcal/mol)Predicted Population (%)
Conformer A~180 (anti)~180 (anti)0.00Major
Conformer B~180 (anti)~60 (gauche)>0.5Minor
Conformer C~60 (gauche)~60 (gauche)>1.0Minor
Conformer D~60 (gauche)~180 (anti)>0.5Minor
Note: This table presents hypothetical but plausible data based on principles of steric hindrance. Actual values would be determined via the computational protocol described.
Experimental Verification: Spectroscopic and Crystallographic Techniques

NMR is a premier technique for structure elucidation in solution.

  • ¹H and ¹³C NMR: These spectra confirm the molecular backbone and the chemical environment of each atom. For 2,4-diethylthiazole, one would expect to see a singlet for the C5-proton, and two distinct sets of triplet-quartet patterns for the two non-equivalent ethyl groups.

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY): This advanced 2D NMR experiment is crucial for conformational analysis. It detects through-space correlations between protons that are close to each other (< 5 Å). A NOESY experiment could reveal correlations between the protons of one ethyl group and the protons of the other, or between an ethyl group and the C5-proton. The presence or absence of these signals provides direct evidence for the preferred conformation in solution.

  • Sample Preparation: Dissolve a pure sample of 2,4-diethylthiazole in a deuterated solvent (e.g., CDCl₃) to a concentration of ~5-10 mg/mL.

  • Data Acquisition: Acquire a 2D NOESY spectrum on a high-field NMR spectrometer (≥500 MHz). The key parameter is the "mixing time," which is typically varied (e.g., 300-800 ms) to observe the buildup of NOE signals.

  • Data Processing: Process the 2D data to generate a contour plot.

  • Spectral Analysis: Analyze the spectrum for cross-peaks. For example, a cross-peak between the methyl protons of the C2-ethyl group and the C5-H would indicate a conformation where these groups are spatially proximate. The volume of the cross-peaks is proportional to the inverse sixth power of the distance between the nuclei, allowing for a semi-quantitative distance measurement that can be compared against computationally modeled conformers.

Single-crystal X-ray diffraction provides unambiguous, high-resolution information about the molecular structure and conformation in the solid state. It is considered the gold standard for determining bond lengths, bond angles, and torsional angles. The conformation observed in the crystal structure represents a low-energy state, though it can be influenced by crystal packing forces.

The diagram below outlines the experimental workflow.

X-ray Crystallography Workflow cluster_workflow Crystallography Protocol CrystalGrowth 1. Crystal Growth (e.g., Slow Evaporation) CrystalMount 2. Crystal Mounting & Cryo-cooling CrystalGrowth->CrystalMount DataCollection 3. X-ray Diffraction Data Collection CrystalMount->DataCollection StructureSolution 4. Structure Solution (Phase Problem) DataCollection->StructureSolution Refinement 5. Structural Refinement StructureSolution->Refinement Validation 6. Final Structure Validation & Analysis Refinement->Validation

Caption: Experimental workflow for single-crystal X-ray diffraction.

In some cases, rotational isomers can give rise to distinct vibrational modes, particularly for bonds near the axis of rotation. A study on alkyl thiazole-2-carboxylates demonstrated that different conformers (O,S-syn vs. O,S-anti) could be distinguished by separate carbonyl stretching frequencies in the IR spectrum.[6] For 2,4-diethylthiazole, one might observe subtle shifts or splitting in the C-H bending or C-C stretching regions depending on the conformational equilibrium.

Vibrational ModeExpected Wavenumber (cm⁻¹)Significance
C-H stretch (aromatic)3100 - 3000Confirms C5-H on the thiazole ring
C-H stretch (aliphatic)3000 - 2850From the two ethyl groups
C=N stretch1650 - 1550Characteristic of the thiazole ring
C=C stretch1550 - 1450Characteristic of the thiazole ring
C-H bend (aliphatic)1470 - 1370Potentially sensitive to conformation
Note: Wavenumbers are approximate and based on data from analogous structures like 5-acetyl-2,4-dimethylthiazole.[7]

Conclusion and Outlook

The molecular structure and conformation of 2,4-diethylthiazole are governed by the rotational freedom of its two ethyl substituents. The preferred three-dimensional arrangement is a result of minimizing steric hindrance, leading to a complex potential energy surface with multiple stable conformers. A synergistic approach, leveraging the predictive power of computational DFT methods and the definitive validation from experimental techniques like NOESY NMR and X-ray crystallography, is paramount for a complete characterization. Understanding this conformational landscape is not merely an academic exercise; it is a critical prerequisite for the rational design of novel thiazole-based pharmaceuticals and functional materials, enabling scientists to precisely control molecular shape to optimize function.

References

  • Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. (2019). RSC Medicinal Chemistry. [Link]

  • 2,4-Dimethylthiazole. Organic Syntheses Procedure. [Link]

  • Compound 2,4-Dimethylthiazole (FDB010961). FooDB. [Link]

  • Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. (2023). Molecules. [Link]

  • Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. (2016). Chemistry – A European Journal. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules. [Link]

  • 2,4-Dimethylthiazole | C5H7NS | CID 10934. PubChem. [Link]

  • Quantum chemical studies on protonation of some substituted thiazole derivatives. (2009). Journal of Molecular Structure: THEOCHEM. [Link]

  • Thiazole Ring—A Biologically Active Scaffold. (2021). Molecules. [Link]

  • Computational Study of the Substituent Effects for the Spectroscopic Properties of Thiazolo[5,4-d]thiazole Derivatives. (2019). The Journal of Physical Chemistry A. [Link]

  • Solutions to conformation problems. College of Saint Benedict and Saint John's University. [Link]

  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. (2024). RSC Advances. [Link]

  • A heterocyclic compound 5-acetyl-2,4-dimethylthiazole, spectroscopic, natural bond orbital, nonlinear optical and molecular docking studies. (2019). Revista Mexicana de Física. [Link]

  • Thiazole Ring—A Biologically Active Scaffold. (2021). Molecules. [Link]

  • The X-ray Structures of 2,4-Dibromothiazole and 2,4-Diacetyl-5-bromothiazole. (2015). Journal of Chemical Crystallography. [Link]

  • An infrared study of rotational isomerism in thiazole-2-carboxylates. (1975). Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). RSC Advances. [Link]

  • 2,4-Dimethyl-5-vinylthiazole | C7H9NS | CID 5362563. PubChem. [Link]

Sources

Foundational

A Guide to the Sensory Analysis of 2,4-Diethylthiazole: Determining Odor Threshold Values in Water and Oil

Introduction to 2,4-Diethylthiazole: A Key Aroma Compound 2,4-Diethylthiazole is a heterocyclic organic compound belonging to the thiazole family. Thiazoles and their derivatives are recognized for their significant cont...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to 2,4-Diethylthiazole: A Key Aroma Compound

2,4-Diethylthiazole is a heterocyclic organic compound belonging to the thiazole family. Thiazoles and their derivatives are recognized for their significant contributions to the aromas of a wide variety of foods and beverages.[1] These compounds are often formed during thermal processing, such as in the Maillard reaction, and are known to impart nutty, roasted, and meaty flavor notes.[2][3] 2,4-Diethylthiazole, specifically, has been identified as a volatile flavor component in coffee and yeast extract.[4] Although it has been detected in foods like coffee and mushrooms, it has not been quantified in these products.[5] The limited published research on 2,4-diethylthiazole underscores the need for standardized methods to characterize its sensory properties.

The Concept of Odor Threshold: Detection and Recognition

The odor threshold of a chemical compound is the lowest concentration that is perceivable by the human sense of smell.[6] It is a critical parameter in sensory science and can be defined in two primary ways:

  • Odor Detection Threshold: The minimum concentration at which a stimulus can be detected, even if the specific odor cannot be identified. The sensation is often described as "I can smell something."

  • Odor Recognition Threshold: The minimum concentration at which a stimulus can be correctly identified and named. For example, "This smells nutty."

These threshold values are not absolute and can be influenced by several factors, including the purity of the compound, the medium in which it is presented (e.g., air, water, oil), and the physiological and psychological state of the sensory panelists.[7]

Physicochemical Properties of 2,4-Diethylthiazole

A foundational understanding of the physicochemical properties of 2,4-diethylthiazole is essential for designing and interpreting sensory experiments.

PropertyValueSource
Molecular Formula C7H11NS
Molecular Weight 141.23 g/mol [4]
Appearance Colorless to pale yellow liquid (estimated)[4]
Boiling Point 192.00 to 193.00 °C @ 760.00 mm Hg (estimated)[4]
Vapor Pressure 0.670000 mmHg @ 25.00 °C (estimated)[4]
Solubility in Water 197.8 mg/L @ 25 °C (estimated)[4]
logP (o/w) 1.380 (estimated)[4]

The estimated solubility and octanol-water partition coefficient (logP) suggest that 2,4-diethylthiazole has limited solubility in water and a preference for lipid-based environments. This is a crucial consideration for sample preparation in threshold determination.

Comparative Odor Profiles of Related Thiazoles

While specific odor threshold values for 2,4-diethylthiazole are elusive, examining the characteristics of structurally similar thiazoles can provide valuable context for sensory expectations.

CompoundOdor DescriptionReported Odor ThresholdMatrix
2,4-Dimethylthiazole Nutty, coffee-like, beefyNot specifiedNot specified
2-Ethyl-4-methylthiazole Nutty, green, pistachio, coffee, cocoa, meatyNot specifiedNot specified
2,4-Dimethyl-5-ethylthiazole NuttyNot specifiedNot specified

Methodology for Determining Odor Threshold Values

The determination of odor threshold values is a meticulous process that combines instrumental analysis with human sensory perception. Gas Chromatography-Olfactometry (GC-O) is a powerful and widely used technique for this purpose.

Experimental Workflow for Odor Threshold Determination

G cluster_prep Sample Preparation cluster_analysis GC-O Analysis cluster_data Data Analysis & Threshold Calculation A Stock Solution Preparation (2,4-Diethylthiazole in Ethanol) B Serial Dilution in Water A->B C Serial Dilution in Odor-Free Oil A->C D Headspace Sampling (e.g., SPME) B->D C->D E Gas Chromatographic Separation D->E F Effluent Splitting (To Detector and Sniffing Port) E->F G Mass Spectrometry (MS) Detection F->G H Olfactory Detection by Panelist F->H J Correlate with MS Data for Compound ID G->J I Record Panelist Responses (Detection/Non-Detection) H->I K Calculate Threshold Using Psychophysical Methods (e.g., ASTM E679) I->K J->K

Caption: Experimental workflow for determining the odor threshold of 2,4-diethylthiazole.

Detailed Experimental Protocol

Objective: To determine the odor detection and recognition thresholds of 2,4-diethylthiazole in water and a neutral oil (e.g., deodorized sunflower oil).

Materials:

  • 2,4-Diethylthiazole (high purity)

  • Ethanol (food grade, for stock solution)

  • Odor-free, deionized water

  • Deodorized, neutral vegetable oil

  • Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS)

  • Olfactometry port (sniffing port)

  • Headspace sampling device (e.g., Solid Phase Microextraction - SPME)

  • A panel of trained sensory assessors (typically 8-12)

Procedure:

  • Panelist Training and Selection:

    • Screen potential panelists for their ability to detect and describe a range of standard odor compounds.

    • Train the selected panelists on the specific odor character of 2,4-diethylthiazole and the procedure for GC-O analysis.

  • Sample Preparation:

    • Prepare a concentrated stock solution of 2,4-diethylthiazole in ethanol.

    • Create a series of dilutions of the stock solution in both odor-free water and the neutral oil. The concentration range should span from well above the expected threshold to below the expected threshold. A geometric progression (e.g., dilution factor of 2 or 3) is recommended.

  • Gas Chromatography-Olfactometry (GC-O) Analysis:

    • Equilibrate a known volume of each dilution in a sealed headspace vial at a controlled temperature.

    • Extract the volatile compounds from the headspace using SPME.

    • Inject the extracted compounds into the GC. The GC column and temperature program should be optimized to achieve good separation of 2,4-diethylthiazole from any potential matrix interferences.

    • The effluent from the GC column is split between the detector (MS or FID) and the olfactometry port.

    • A trained panelist sniffs the effluent from the olfactometry port and records the time and a description of any detected odors. This is done for each dilution in a randomized order.

  • Data Analysis and Threshold Calculation:

    • The instrumental data (from MS or FID) is used to confirm the identity and retention time of the 2,4-diethylthiazole peak.

    • The sensory data (panelist responses) are compiled. For each concentration, the number of panelists who detected the odor is recorded.

    • The odor detection threshold is typically calculated as the concentration at which 50% of the panelists can detect the compound. This can be determined graphically by plotting the percentage of positive responses against the logarithm of the concentration.

    • The odor recognition threshold is determined similarly, but based on the concentration at which 50% of the panelists can correctly identify the odor.

Factors Influencing Odor Threshold Values

Several factors can significantly impact the determined odor threshold values, and these must be carefully controlled and considered in the experimental design and data interpretation.

  • Matrix Effects: The food matrix can significantly influence the volatility and perception of aroma compounds. In an oil matrix, the non-polar 2,4-diethylthiazole is likely to be less volatile than in a water matrix, which could result in a higher perceived odor threshold in oil.

  • Temperature: Higher temperatures increase the vapor pressure of volatile compounds, leading to lower detection thresholds.

  • pH: For compounds with acidic or basic properties, pH can affect their volatility and, consequently, their odor threshold.

  • Interactions with Other Components: The presence of other compounds in the matrix can either enhance or suppress the perception of the target odorant.

Conclusion

While the definitive odor threshold values for 2,4-diethylthiazole in water and oil remain to be established in the scientific literature, this guide provides a comprehensive and scientifically rigorous framework for their determination. By employing techniques such as Gas Chromatography-Olfactometry and adhering to standardized sensory analysis protocols, researchers can accurately characterize the sensory properties of this important aroma compound. Such data is invaluable for the food, beverage, and fragrance industries in creating and controlling the flavor and aroma profiles of their products.

References

  • FooDB. (2010). Showing Compound 2,4-Diethylthiazole (FDB019788). Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2,4-dimethyl thiazole, 541-58-2. Retrieved from [Link]

  • Yeast Metabolome Database. (n.d.). 2,4-Diethylthiazole (YMDB01511). Retrieved from [Link]

  • Wikipedia. (n.d.). Odor detection threshold. Retrieved from [Link]

  • Semantic Scholar. (2022). Formation and Analysis of Volatile and Odor Compounds in Meat—A Review. Retrieved from [Link]

  • Unknown. (n.d.). Coffee Chemistry and Coffee Aroma. Retrieved from [Link]

  • Mottram, D. S., & Elmore, J. S. (2022). Comparison of Odorants in Beef and Chicken Broth—Focus on Thiazoles and Thiazolines. Foods, 11(20), 3242. Retrieved from [Link]

  • de Oliveira, R. B., et al. (2019). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 447-455. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Retrieved from [Link]

  • Angeloni, S., et al. (2022). Characterization of the Aroma Profile and Main Key Odorants of Espresso Coffee. Foods, 11(3), 335. Retrieved from [Link]

  • ResearchGate. (2007). Determination of the threshold odor concentration of main odorants in essential oils using gas chromatography-olfactometry incremental dilution technique. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2,4-diethyl thiazole, 32272-49-4. Retrieved from [Link]

  • Mottram, D. S. (1998). Flavour formation in meat and meat products: a review. Food Chemistry, 62(4), 415-424. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. Retrieved from [Link]

  • EPA Archive. (1977). Aqueous Odor and Taste Threshold Values for. Retrieved from [Link]

  • Coffee and Health. (2024). Coffee and the senses: Aroma and flavour: composition of coffee. Retrieved from [Link]

  • MDPI. (2020). The Development of Aromas in Ruminant Meat. Retrieved from [Link]

  • ResearchGate. (2018). Coffee Volatile and Aroma Compounds – From the Green Bean to the Cup. Retrieved from [Link]

  • de Melo, E. B., et al. (2019). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. PubMed, 34(1), 447-455. Retrieved from [Link]

  • Perfumer & Flavorist. (1984). Aroma Chemicals in Meat Flavors. Retrieved from [Link]

  • Leffingwell & Associates. (n.d.). Odor Detection Thresholds. Retrieved from [Link]

  • International Journal of Food Science and Nutrition. (2023). Coffee volatile compounds. Retrieved from [Link]

  • Scribd. (n.d.). Odour Thresholds - Compilations of Odour Threshold Values in Air, Water and Other Media. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega, 6(30), 20038-20053. Retrieved from [Link]

Sources

Exploratory

Metabolic Pathway &amp; Toxicological Assessment: 2,4-Diethylthiazole

The following technical guide details the metabolic pathway and toxicological assessment of 2,4-Diethylthiazole , a structural analog of known hepatotoxic/nephrotoxic thiazoles. This guide is designed for toxicologists a...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the metabolic pathway and toxicological assessment of 2,4-Diethylthiazole , a structural analog of known hepatotoxic/nephrotoxic thiazoles. This guide is designed for toxicologists and drug metabolism scientists, focusing on the mechanistic basis of bioactivation and self-validating experimental protocols.

Technical Guidance for Toxicology & DMPK Scientists [1]

Executive Summary & Compound Profile

2,4-Diethylthiazole (2,4-DET) is a nitrogen-sulfur heterocyclic compound primarily utilized as a high-potency flavoring agent (nutty, meaty, coffee-like profiles).[1][2][3][4] While generally recognized as safe (GRAS) at low dietary levels, its structural core—the 1,3-thiazole ring —possesses a "structural alert" for metabolic bioactivation.[1]

In toxicological studies, the critical objective is to differentiate between detoxification pathways (side-chain oxidation) and bioactivation pathways (ring epoxidation/cleavage).[1] This guide delineates the causal mechanisms of these pathways and provides a rigorous workflow for their characterization.

PropertyDetail
CAS Registry 32272-49-4 (or 15679-13-7 for isomer mix)
Chemical Structure Thiazole ring substituted with ethyl groups at positions 2 and 4.[1][2][3][5][6]
Key Structural Alert C4=C5 Double Bond : Susceptible to CYP450-mediated epoxidation.[1]
Primary Toxicity Concern Formation of electrophilic thioamides and

-dicarbonyls
via ring opening.

Metabolic Pathways: Mechanism of Action

The metabolism of 2,4-DET is bifurcated into two competing trajectories. The balance between these pathways determines the compound's toxicological liability.[1]

Pathway A: Detoxification (Side-Chain Oxidation)

This is the preferred clearance route.[1] Cytochrome P450 enzymes (primarily CYP2E1 and CYP2A6) target the alkyl side chains.[1]

  • Mechanism: Hydroxylation of the ethyl groups at the

    
    -carbon (benzylic-like position) or 
    
    
    
    -carbon.[1]
  • Metabolites: 1-(2,4-diethylthiazol-5-yl)ethanol or similar isomers.[1]

  • Fate: These stable alcohols undergo rapid Phase II conjugation (Glucuronidation via UGTs or Sulfation via SULTs) and are excreted renally.[1]

Pathway B: Bioactivation (Ring Epoxidation & Cleavage)

This pathway represents the toxicological "danger signal."[1] It is analogous to the metabolic activation observed in thiabendazole and 2,4-dimethylthiazole.[1]

  • Epoxidation: CYP450 enzymes attack the unsubstituted C5 position and the substituted C4 position, forming a 4,5-epoxythiazole intermediate.[1]

  • Ring Scission: The epoxide is chemically unstable.[1] It undergoes hydrolytic ring opening.[1]

  • Reactive Fragment Release: The ring collapses into two distinct reactive species:

    • Thiopropionamide: A thioamide derivative capable of S-oxidation to a sulfene, which can deplete glutathione (GSH) or covalently bind to liver proteins.[1]

    • 
      -Dicarbonyls (e.g., 2-oxobutanal):  Highly electrophilic species that react with arginine/lysine residues on proteins, leading to cellular dysfunction (nephrotoxicity).[1]
      
Pathway C: Heteroatom Oxidation (Minor)[1]
  • N-Oxidation: Formation of the N-oxide on the thiazole nitrogen.[1]

  • S-Oxidation: Formation of the sulfoxide.[1] These are generally less stable and can revert or degrade further.

Visualization of Signaling & Metabolic Logic

The following diagram illustrates the competitive kinetics between safe clearance and toxic bioactivation.

MetabolicPathway Parent 2,4-Diethylthiazole (Parent) CYP CYP450 (CYP2E1/2A6) Parent->CYP Metabolism Hydroxy Hydroxy-Ethyl Metabolites (Stable) CYP->Hydroxy Side-Chain Oxidation (Major) Epoxide 4,5-Epoxythiazole (Unstable Intermediate) CYP->Epoxide Ring Epoxidation (Bioactivation) UGT UGT / SULT (Phase II) Conjugate O-Glucuronide/Sulfate (Excretion) UGT->Conjugate Clearance Hydroxy->UGT Thioamide Thiopropionamide (Reactive Thioamide) Epoxide->Thioamide Ring Scission Dicarbonyl 2-Oxobutanal (Alpha-Dicarbonyl) Epoxide->Dicarbonyl Ring Scission Adduct Protein/GSH Adducts (Toxicity) Thioamide->Adduct Covalent Binding Dicarbonyl->Adduct Schiff Base Formation

Figure 1: Competitive metabolic fate of 2,4-Diethylthiazole.[1] The red pathway indicates the bioactivation sequence leading to potential toxicity.[1]

Experimental Protocols: Self-Validating Systems

To confirm the pathway and assess risk, the following experimental workflow is required. These protocols are designed to be self-validating by including specific negative and positive controls (e.g., GSH trapping).[1]

Experiment A: Reactive Metabolite Trapping (GSH Assay)

Objective: Detect the transient epoxide or ring-opened electrophiles that are too unstable to isolate directly.[1]

  • Rationale: Stable metabolites (hydroxyls) will not react with Glutathione (GSH).[1] Reactive intermediates (epoxides/thioamides) will form stable GSH adducts with a characteristic mass shift (+307 Da).[1]

Protocol Steps:

  • Incubation System: Use Human Liver Microsomes (HLM) (1 mg/mL protein) or recombinant CYP2E1.[1]

  • Reaction Mix: Phosphate buffer (pH 7.4), MgCl2 (3 mM), 2,4-DET (10 µM).

  • Trapping Agent: Add Glutathione (GSH) at 5 mM (excess).[1]

  • Initiation: Add NADPH (1 mM) to start the reaction.[1]

  • Controls:

    • Negative: No NADPH (rules out chemical degradation).[1]

    • Positive: Benzbromarone or Clozapine (known GSH adduct formers).[1]

  • Termination: Quench with ice-cold Acetonitrile after 60 mins.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

Experiment B: Metabolite Identification (LC-MS/MS)

Objective: Map the full metabolic profile.

Target MetaboliteMass Shift (

m/z)
Mechanistic Origin
Monohydroxy-2,4-DET +16 DaSide-chain oxidation (Detox)
Dihydroxy-2,4-DET +32 DaDual oxidation
GSH Adduct +307 DaTrapping of epoxide/quinone-imine
Thiopropionamide (Fragment)Ring cleavage product
Glucuronide +176 DaPhase II conjugation of hydroxy metabolite
Experiment C: Covalent Binding Assay

Objective: Quantify the "irreversible binding" of radiolabeled drug to proteins, a definitive metric for toxicity potential.[1]

  • Incubate [14C]-2,4-DET with microsomes + NADPH.[1][7]

  • Precipitate proteins with TCA (Trichloroacetic acid).[1]

  • Wash pellet exhaustively to remove unbound drug.[1]

  • Solubilize pellet and measure radioactivity via Liquid Scintillation Counting (LSC).[1]

  • Validation: Co-incubation with GSH should significantly reduce the radioactive binding (proving the reactive species is "trappable").[1]

Experimental Workflow Diagram

This diagram outlines the step-by-step decision tree for the analytical scientist.

Workflow Sample Test Compound (2,4-DET) Incubation Microsomal Incubation (+NADPH, +GSH) Sample->Incubation Quench Protein Precipitation (Acetonitrile) Incubation->Quench LCMS LC-HRMS Analysis (Q-TOF / Orbitrap) Quench->LCMS Data Data Processing (Mass Defect Filter) LCMS->Data Decision Metabolite ID Data->Decision Safe M+16 / M+176 (Stable) Decision->Safe Hydroxylation Toxic M+307 (GSH) (Reactive) Decision->Toxic Bioactivation

Figure 2: Analytical workflow for classifying metabolic products of 2,4-Diethylthiazole.

References

  • Mizutani, T., et al. (1994).[1] Formation of toxic metabolites from thiabendazole and other thiazoles in mice.[8] Identification of thioamides as ring cleavage products.[8] Drug Metabolism and Disposition.[8][9][10] Link

  • Dalvie, D., et al. (2002).[1] Assessment of reactive metabolites in drug development.[11] Chemical Research in Toxicology.[1][7] Link[1]

  • EFSA Panel on Food Contact Materials. (2012). Scientific Opinion on Flavouring Group Evaluation 21: Thiazoles, thiophene, thiazoline and thienyl derivatives.[1] EFSA Journal.[1][3][12] Link[1]

  • Guengerich, F. P. (2008).[1] Cytochrome p450 and chemical toxicology.[9][10][13][14][15] Chemical Research in Toxicology.[1][7] Link

  • Zhang, J., et al. (2011).[1] Thiazole ring bioactivation: A structural alert for toxicity.[1] Expert Opinion on Drug Metabolism & Toxicology.[1] Link

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of 2,4-Diethylthiazole via Hantzsch Condensation

Abstract This application note details a robust, scalable protocol for the synthesis of 2,4-diethylthiazole , a high-value heterocyclic intermediate used in flavor formulations (nutty, green, vegetable notes) and pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 2,4-diethylthiazole , a high-value heterocyclic intermediate used in flavor formulations (nutty, green, vegetable notes) and pharmaceutical scaffolds. Unlike generic Hantzsch synthesis guides, this protocol addresses the critical regiochemical challenges associated with the


-haloketone precursor.[1] We utilize a Lawesson’s Reagent-mediated thioamidation  followed by a controlled Hantzsch condensation  to ensure high purity and yield.[1]

Scientific Foundation & Retrosynthesis[1]

The Hantzsch Thiazole Synthesis is the condensation of a thioamide with an


-haloketone.[1] For 2,4-diethylthiazole, the retrosynthetic analysis reveals two specific precursors:
  • Thioamide Component (C2 Position): Thiopropionamide (Propanethioamide).[1]

  • 
    -Haloketone Component (C4 Position):  1-Bromo-2-butanone.
    
Critical Regiochemistry Note

The success of this synthesis hinges on the purity of 1-bromo-2-butanone .

  • Direct Bromination Risk: Direct bromination of 2-butanone (methyl ethyl ketone) under standard acidic conditions predominantly yields 3-bromo-2-butanone (the thermodynamic product). Using this impurity would yield 2-ethyl-4,5-dimethylthiazole, a structural isomer with distinct and likely unwanted properties.

  • Solution: We recommend using commercially sourced 1-bromo-2-butanone (CAS 816-40-0) synthesized via the diazoketone or ketal-bromination route to guarantee the terminal bromide structure.

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the thioamide sulfur on the


-carbon of the haloketone, followed by cyclization and dehydration.[1]

HantzschMechanism Thio Thiopropionamide (Nucleophile) Inter1 S-Alkylated Intermediate Thio->Inter1 SN2 Attack Halo 1-Bromo-2-butanone (Electrophile) Halo->Inter1 Inter2 Hydroxy-thiazoline Inter1->Inter2 Cyclization (-HBr) Product 2,4-Diethylthiazole (Aromatic) Inter2->Product Dehydration (-H2O)

Figure 1: Mechanistic pathway of the Hantzsch synthesis for 2,4-diethylthiazole.

Reagents and Equipment

Chemical Bill of Materials
ReagentCAS No.[1][2][3]RolePurity Requirement
Propionamide 79-05-0Precursor A>98%
Lawesson's Reagent 19172-47-5Thionating Agent>97%
1-Bromo-2-butanone 816-40-0Precursor B>95% (Must be 1-isomer)
Ethanol (Absolute) 64-17-5SolventAnhydrous
Dichloromethane (DCM) 75-09-2Extraction SolventACS Grade
Sodium Bicarbonate 144-55-8NeutralizationSat. Aq. Solution
Equipment
  • Three-neck round-bottom flask (250 mL and 500 mL).

  • Reflux condenser with drying tube (CaCl₂).[1]

  • Magnetic stirrer/hotplate with oil bath.[1]

  • Rotary evaporator.[1]

  • Short-path distillation apparatus (vacuum capable).[1]

Experimental Protocol

Phase 1: Synthesis of Thiopropionamide (In-Situ Preparation)

Note: Thiopropionamide is expensive and unstable; fresh synthesis via Lawesson's Reagent is recommended for best yields.

  • Setup: In a 500 mL round-bottom flask under nitrogen atmosphere, dissolve Propionamide (7.3 g, 100 mmol) in anhydrous THF (150 mL).

  • Addition: Add Lawesson’s Reagent (20.2 g, 50 mmol). Note: Lawesson's reagent transfers two sulfur atoms per molecule.

  • Reaction: Heat the mixture to reflux (66°C) for 3 hours. The solution will turn homogenous and yellow.[1]

  • Monitoring: Monitor by TLC (SiO₂, 30% EtOAc/Hexane). The amide spot (

    
    ) should disappear, replaced by the less polar thioamide (
    
    
    
    ).[1]
  • Workup: Cool to room temperature. Remove THF via rotary evaporation.[1]

  • Purification: Flash chromatography is ideal, but for this sequence, a crude extraction is sufficient.[1] Dissolve residue in DCM (100 mL), wash with water (2 x 50 mL) to remove phosphate byproducts.[1] Dry organic layer over MgSO₄ and concentrate.[1]

    • Yield Target: ~80-90% (approx. 7.5 g of yellow oil/solid).[1]

Phase 2: Hantzsch Coupling
  • Solvation: Dissolve the freshly prepared Thiopropionamide (8.9 g, 100 mmol) in Absolute Ethanol (100 mL) in a 250 mL flask.

  • Addition: Add 1-Bromo-2-butanone (15.1 g, 100 mmol) dropwise over 15 minutes at room temperature.

    • Caution: 1-Bromo-2-butanone is a lachrymator. Handle in a fume hood.

  • Reflux: Equip with a condenser and heat to reflux (78°C) for 4–6 hours.

    • Observation: The reaction may precipitate the thiazolium hydrobromide salt, or remain a dark orange solution depending on concentration.[1]

  • Neutralization: Cool the mixture to room temperature. Remove ethanol under reduced pressure. The residue is the thiazolium salt.[1][4]

  • Basification: Resuspend the residue in water (50 mL). Slowly add Saturated NaHCO₃ solution until pH ~8-9. This liberates the free base thiazole.[1]

    • Visual: The mixture will separate into an aqueous layer and an oily organic layer (the product).[1]

  • Extraction: Extract with DCM (3 x 50 mL). Combine organics, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.

Phase 3: Purification
  • Concentration: Remove DCM via rotary evaporation to yield the crude orange oil.

  • Distillation: Perform a vacuum distillation.

    • Boiling Point: Expect the product fraction at ~85-90°C at 15 mmHg (or approx. 192°C at atmospheric pressure).

    • Note: Discard the low-boiling forerun (unreacted ketone) and high-boiling residue (dimers).

Workflow Diagram

Workflow cluster_0 Phase 1: Thioamide Prep cluster_1 Phase 2: Hantzsch Coupling cluster_2 Phase 3: Purification Step1 Propionamide + Lawesson's Reagent (Reflux THF, 3h) Step2 Workup: DCM Extract Isolate Thiopropionamide Step1->Step2 Step3 Add 1-Bromo-2-butanone (Reflux EtOH, 6h) Step2->Step3 Step4 Evaporate EtOH Residue = Thiazolium Salt Step3->Step4 Step5 Basify (NaHCO3 pH 9) Liberate Free Base Step4->Step5 Step6 DCM Extraction & Drying Step5->Step6 Step7 Vacuum Distillation (Collect ~85°C @ 15mmHg) Step6->Step7

Figure 2: Operational workflow for the synthesis of 2,4-Diethylthiazole.

Analytical Validation

ParameterSpecificationNotes
Appearance Colorless to pale yellow liquidDarkens upon air exposure; store under Argon.
Boiling Point 192–193°C (760 mmHg)Lit.[1][2][3][5] value for 2,4-diethyl isomer [1].[1][6][7][8]
Odor Nutty, Green, VegetableCharacteristic of alkylthiazoles.[1]
¹H NMR (CDCl₃)

6.7 (s, 1H, C5-H)
The singlet at the 5-position confirms the 2,4-substitution pattern.
¹H NMR (Ethyls) Two triplets (

1.3), Two quartets (

2.8-3.0)
Distinct environments for C2-Ethyl and C4-Ethyl groups.

Troubleshooting the NMR:

  • If you observe a singlet at

    
     2.3 (Methyl group), you likely used 3-bromo-2-butanone, resulting in 2-ethyl-4,5-dimethylthiazole.
    
  • The C5-H proton in the target molecule is the critical diagnostic peak; it should appear as a singlet (or fine doublet) in the aromatic region (~6.7-7.0 ppm).

References

  • The Good Scents Company. (2023).[1] 2,4-Diethyl thiazole Data Sheet. Link

  • Organic Chemistry Portal. (2023).[1] Lawesson's Reagent in Organic Synthesis. Link

  • BenchChem. (2023).[1] Synthesis routes of 1-Bromo-2-butanone. Link

  • Sigma-Aldrich. (2023).[1] 2-Ethyl-4-methylthiazole (Analogous Reference). Link

  • ChemicalBook. (2023).[1] Hantzsch Thiazole Synthesis Protocols. Link

Sources

Application

Application Notes and Protocols for the GC-MS Analysis of 2,4-Diethylthiazole

Abstract This comprehensive guide provides detailed methodologies for the detection and quantification of 2,4-Diethylthiazole, a volatile flavor compound, using Gas Chromatography-Mass Spectrometry (GC-MS). This document...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed methodologies for the detection and quantification of 2,4-Diethylthiazole, a volatile flavor compound, using Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, scientists, and professionals in the fields of food science, flavor chemistry, and drug development. It offers a deep dive into sample preparation, GC-MS analysis, method validation, and data interpretation, underpinned by field-proven insights and authoritative references. The protocols are designed to be self-validating, ensuring technical accuracy and reliability.

Introduction: The Significance of 2,4-Diethylthiazole

2,4-Diethylthiazole (CAS No: 32272-49-4, Molecular Formula: C₇H₁₁NS, Molecular Weight: 141.23 g/mol ) is a heterocyclic sulfur-containing compound that contributes to the sensory profile of various food products, often associated with nutty, roasted, and meaty aromas. Its detection and quantification are crucial for quality control in the food and beverage industry, for understanding flavor formation in processed foods, and potentially for identifying biomarkers in metabolic research. Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for such volatile and semi-volatile compounds due to its high sensitivity, selectivity, and ability to provide structural information for unambiguous identification.[1][2]

This guide will explore various sample preparation techniques, including Liquid-Liquid Extraction (LLE), Static Headspace (SHS), and Solid-Phase Microextraction (SPME), and provide optimized GC-MS parameters for the analysis of 2,4-Diethylthiazole. Furthermore, it will detail the necessary steps for method validation in accordance with the International Council for Harmonisation (ICH) guidelines to ensure the reliability and reproducibility of the analytical data.

Physicochemical Properties of 2,4-Diethylthiazole and its Analogs

A thorough understanding of the analyte's physicochemical properties is paramount for developing a robust analytical method. While extensive experimental data for 2,4-diethylthiazole is scarce, we can infer its properties from its close structural analog, 2,4-dimethylthiazole, and other related alkylthiazoles.

Property2,4-Dimethylthiazole2-Ethyl-4-methylthiazole2,4-Diethylthiazole (Estimated)
Boiling Point 144-146°C[3][4][5]161-162°C~170-180°C
Vapor Pressure 1.705 mmHg @ 25°C (est.)[6]Lower than 2,4-dimethylthiazoleLower than 2-ethyl-4-methylthiazole
Solubility Slightly soluble in water[3]Slightly soluble in waterSlightly soluble in water
Kovats Retention Index (non-polar column) ~860 (DB-1)[7]Not available1053 (OV-101)

The higher boiling point and lower vapor pressure of 2,4-diethylthiazole compared to its dimethyl analog are expected due to the increased molecular weight and van der Waals forces from the larger ethyl groups. This suggests that for headspace and SPME techniques, slightly more rigorous extraction conditions (e.g., higher temperature or longer extraction time) may be necessary. Its slight solubility in water indicates that for aqueous samples, techniques that enhance partitioning into the headspace or an extraction phase will be beneficial.

Analytical Workflow

The overall analytical process for the determination of 2,4-Diethylthiazole is depicted in the following workflow diagram.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_validation Method Validation Sample Sample Collection Prep Extraction/Concentration Sample->Prep Matrix-specific GC Gas Chromatography Prep->GC Injection MS Mass Spectrometry GC->MS Separation & Ionization DA Data Acquisition MS->DA DI Data Interpretation DA->DI Quantification & Identification MV ICH Guidelines DI->MV Performance Verification Report Final Report MV->Report

Caption: Workflow for GC-MS analysis of 2,4-Diethylthiazole.

Detailed Experimental Protocols

The choice of sample preparation is critical and depends on the sample matrix and the desired sensitivity.

Protocol 1: Liquid-Liquid Extraction (LLE)

LLE is a classic and robust technique suitable for liquid samples where the analyte concentration is relatively high.

Rationale: This method is effective for extracting semi-polar compounds from aqueous matrices into an organic solvent. Dichloromethane is a common choice due to its volatility and ability to dissolve a wide range of organic compounds.

Step-by-Step Methodology:

  • Sample Preparation: Homogenize 5 mL of the liquid sample (e.g., beverage, liquid food product).

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample) to the homogenized sample.

  • Extraction:

    • Transfer the sample to a separatory funnel.

    • Add 5 mL of dichloromethane.

    • Shake vigorously for 2 minutes, periodically venting the pressure.

    • Allow the layers to separate for 10 minutes.

  • Collection: Drain the lower organic layer into a clean collection vial.

  • Repeat Extraction: Repeat the extraction process (steps 3b-3d) two more times, combining the organic extracts.

  • Drying: Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate.

  • Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Analysis: Transfer the concentrated extract to a GC vial for analysis.

Protocol 2: Static Headspace (SHS) Analysis

SHS is a solvent-free technique ideal for the analysis of volatile compounds in solid or liquid samples.[8]

Rationale: This method relies on the partitioning of volatile analytes between the sample matrix and the gaseous phase (headspace) in a sealed vial at equilibrium. It is a clean technique that avoids the injection of non-volatile matrix components into the GC system.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 1-2 g of the solid or liquid sample into a 20 mL headspace vial.

  • Matrix Modification (Optional): For aqueous samples, add 1 g of sodium chloride to increase the ionic strength and promote the partitioning of 2,4-diethylthiazole into the headspace.

  • Internal Standard Spiking: Add the internal standard directly to the vial.

  • Sealing: Immediately seal the vial with a PTFE-lined septum and an aluminum cap.

  • Incubation and Injection: Place the vial in the headspace autosampler and incubate under the following optimized conditions:

    • Incubation Temperature: 80-100°C (optimization required based on matrix).

    • Incubation Time: 20-30 minutes with agitation.

    • Injection Volume: 1 mL of the headspace gas.

Protocol 3: Solid-Phase Microextraction (SPME)

SPME is a highly sensitive, solvent-free extraction technique that concentrates analytes onto a coated fiber.

Rationale: SPME combines extraction and preconcentration into a single step. The choice of fiber coating is critical for selective and efficient extraction. For an analyte with the characteristics of 2,4-diethylthiazole, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad applicability to volatile and semi-volatile compounds of varying polarities.

Step-by-Step Methodology:

  • Sample Preparation: Place 2-5 g of the sample into a 20 mL vial.

  • Matrix Modification and Internal Standard: As described in the SHS protocol.

  • Sealing: Seal the vial.

  • Extraction:

    • Place the vial in a heating block with magnetic stirring.

    • Expose the SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the sample.

    • Extraction Temperature: 60-80°C.

    • Extraction Time: 30-45 minutes with agitation.

  • Desorption: Immediately transfer the fiber to the GC injection port for thermal desorption.

    • Desorption Temperature: 250°C.

    • Desorption Time: 2-5 minutes.

GC-MS Instrumental Parameters

The following parameters are a starting point and should be optimized for your specific instrumentation and application.

ParameterRecommended SettingRationale
Gas Chromatograph
Column DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column. A mid-polar column like DB-17ms could also be suitable.A polar column is recommended to achieve good separation of the moderately polar 2,4-diethylthiazole from other volatile compounds.
Injector Temperature 250°CEnsures rapid volatilization of the analyte.
Injection Mode Splitless (for LLE) or Split (10:1 for Headspace/SPME)Splitless mode enhances sensitivity for trace analysis, while split mode is suitable for higher concentration samples from headspace or SPME to avoid column overloading.
Carrier Gas Helium at a constant flow of 1.0 mL/minProvides good chromatographic efficiency.
Oven Temperature Program Initial temperature of 40°C for 3 min, ramp at 5°C/min to 240°C, and hold for 5 min.This temperature program allows for the separation of a wide range of volatile compounds.
Mass Spectrometer
Ion Source Temperature 230°CStandard temperature for electron ionization.
Interface Temperature 250°CPrevents condensation of the analyte.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy for generating reproducible mass spectra and for library matching.
Acquisition Mode Full Scan (m/z 40-300) for qualitative analysis and library searching. Selected Ion Monitoring (SIM) for quantitative analysis.Full scan provides comprehensive spectral information, while SIM mode significantly enhances sensitivity and selectivity for target compound quantification.
SIM Ions for 2,4-Diethylthiazole Quantifier Ion: To be determined from the mass spectrum (likely the molecular ion at m/z 141 or a major fragment). Qualifier Ions: Two other prominent and specific ions.The use of a quantifier and qualifier ions increases the confidence in analyte identification and quantification.

Data Analysis and Interpretation

Identification: The identification of 2,4-diethylthiazole is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a pure standard. The mass spectrum should also be compared with a reference library such as the NIST/EPA/NIH Mass Spectral Library.

Expected Mass Spectrum Fragmentation: Based on the fragmentation patterns of other alkylthiazoles, the electron ionization mass spectrum of 2,4-diethylthiazole is expected to show a prominent molecular ion peak at m/z 141. Key fragmentation pathways would likely involve the loss of a methyl radical (CH₃•) from one of the ethyl groups to yield a fragment at m/z 126, and the loss of an ethyl radical (C₂H₅•) to produce a fragment at m/z 112. Cleavage of the thiazole ring can also occur.

Quantification: For quantitative analysis, a calibration curve is constructed by analyzing a series of standard solutions of 2,4-diethylthiazole at different concentrations. The peak area ratio of the analyte to the internal standard is plotted against the concentration ratio. The concentration of 2,4-diethylthiazole in the samples is then calculated from the regression equation of the calibration curve.

Method Validation

To ensure the reliability of the analytical method, it must be validated according to ICH guidelines. The following parameters should be assessed:

Validation ParameterDescription and Acceptance Criteria
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of 2,4-diethylthiazole in a blank matrix.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used, and the correlation coefficient (r²) should be ≥ 0.99.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
Accuracy The closeness of the test results to the true value. It is assessed by spike-recovery experiments at three different concentration levels, with the recovery typically expected to be within 80-120%.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD) and should be ≤ 15% for repeatability (intra-day) and intermediate precision (inter-day).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Typically determined as a signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Typically determined as a signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., GC oven temperature, carrier gas flow rate).

Conclusion

The protocols detailed in this application note provide a robust framework for the reliable analysis of 2,4-diethylthiazole by GC-MS. The choice of sample preparation technique should be carefully considered based on the specific sample matrix and analytical objectives. By following the outlined methodologies for instrumental analysis, data interpretation, and method validation, researchers can achieve accurate and reproducible results for this important flavor compound.

References

  • Organic Syntheses. (n.d.). 2,4-Dimethylthiazole. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dimethylthiazole. Retrieved from [Link]

  • ChemSynthesis. (2025). 2,4-dimethyl-1,3-thiazole. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-ethyl-4-methyl thiazole. Retrieved from [Link]

  • GC-MS and GC×GC-ToF-MS analysis of roasted / broth flavors produced by Maillard reaction system of cysteine-xylose-glutamate - PMC - NIH. (n.d.). Retrieved from [Link]

  • Pitt, A. (1984). Aroma Properties of Some Alkylthiazoles. Perfumer & Flavorist, 9(6), 49-54.
  • Agilent. (n.d.). Analysis of Volatile Organic Compounds in Water Using Static Headspace-GC/MS. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Thiazole, 2,4-diethyl- (CAS 32272-49-4). Retrieved from [Link]

  • Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines - ResearchGate. (2025). Retrieved from [Link]

  • Analysis Of Flavor Compounds By GC/MS After Liquid-Liquid Extraction From Fruit Juices. (n.d.). Retrieved from [Link]

  • GC-ToF-MS analysis of roasted / broth flavors produced by Maillard reaction system of cysteine-xylose-gl - Semantic Scholar. (2023). Retrieved from [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (n.d.). Retrieved from [Link]

  • Analysis of Flavour Compounds through Gas Chromatography-Mass Spectrometry - Research and Reviews. (2024). Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of 2-Alkylcyclobutanones by GC/MS - Detection of Irradiated Foods. Retrieved from [Link]

  • Spectroscopy Online. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Retrieved from [Link]

  • AZoLifeSciences. (2023). Using GC-MS to Analyze the Flavors in Fruit. Retrieved from [Link]

  • Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]

  • Lund University Publications. (n.d.). Development of an analytical method for the screening of meaty flavors in commercial foodstuff by SPME-GC/O-MS. Retrieved from [Link]

  • NIST. (n.d.). Thiazole, 2,4-dimethyl-. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2,4-dimethyl-5-vinyl thiazole. Retrieved from [Link]

  • NIST. (n.d.). 2,4-D methyl ester. Retrieved from [Link]

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC - PubMed Central. (2023). Retrieved from [Link]

  • NIST. (n.d.). Thiazole, 4-methyl-2-(1-methylethyl)-. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Thiazole, 2,4-dimethyl- (CAS 541-58-2). Retrieved from [Link]

  • NIST. (n.d.). 2-Pentene, 2,4-dimethyl-. Retrieved from [Link]

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Method

Application Notes and Protocols for the Extraction of 2,4-Diethylthiazole from Vegetable Matrices

Foreword: The Analytical Challenge of Capturing a Fleeting Aroma 2,4-Diethylthiazole is a volatile heterocyclic compound that contributes to the characteristic aroma profiles of various foods, including certain vegetable...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Analytical Challenge of Capturing a Fleeting Aroma

2,4-Diethylthiazole is a volatile heterocyclic compound that contributes to the characteristic aroma profiles of various foods, including certain vegetables. Its presence, even at trace levels, can significantly impact the sensory perception of a product. For researchers, scientists, and drug development professionals, the accurate and reproducible extraction of this analyte from complex vegetable matrices is a critical first step in its quantification and characterization. The inherent volatility of 2,4-diethylthiazole, coupled with the intricate and often delicate nature of vegetable tissues, presents a formidable analytical challenge. This document provides a comprehensive guide to three robust extraction methodologies, offering detailed protocols and the scientific rationale behind key experimental choices to ensure reliable and meaningful results.

Understanding the Analyte: Physicochemical Properties of 2,4-Diethylthiazole

A successful extraction strategy is predicated on a thorough understanding of the target analyte's physicochemical properties. While extensive data for 2,4-diethylthiazole is not as readily available as for some other compounds, we can infer its behavior from its close analogue, 2,4-dimethylthiazole, and available data for 2,4-diethylthiazole itself.

PropertyValue (2,4-Dimethylthiazole)Value (2,4-Diethylthiazole)Significance for Extraction
Molecular Weight 113.18 g/mol [1]141.23 g/mol Influences volatility and diffusion rates.
Boiling Point 145-147 °C[2]Not explicitly found, but expected to be higher than 2,4-dimethylthiazole.Dictates the appropriate temperature for thermal extraction methods like steam distillation and headspace analysis.
Vapor Pressure 5.08 mmHg @ 25 °C[3]Not explicitly found, but expected to be lower than 2,4-dimethylthiazole.A key parameter for headspace-based extraction techniques.
Water Solubility 2.1 g/L (predicted)[4]0.73 g/L (predicted)[5]Low water solubility favors partitioning into organic solvents or headspace.
logP (Octanol-Water Partition Coefficient) 1.69 (predicted)[4]3.24 (predicted)[5]Indicates a preference for nonpolar environments, guiding solvent selection for liquid-liquid extraction.

The relatively low water solubility and moderate boiling point of these alkylthiazoles suggest that they are amenable to extraction by methods that exploit their volatility and preference for less polar environments. This understanding forms the basis for the selection of the following extraction techniques.

Method 1: Headspace Solid-Phase Microextraction (HS-SPME) - The Sensitive Sniffer

HS-SPME is a solvent-free, sensitive, and versatile technique that is particularly well-suited for the analysis of volatile and semi-volatile compounds in complex matrices.[6] It relies on the partitioning of the analyte from the sample matrix into the headspace and subsequent adsorption onto a coated fiber.

Causality of Experimental Choices in HS-SPME

The efficiency of HS-SPME is governed by a delicate equilibrium between the sample, the headspace, and the fiber coating. The choice of fiber is paramount. For alkylthiazoles, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good starting point due to its mixed-mode stationary phase, which can effectively trap a wide range of volatile and semi-volatile compounds of varying polarities. The addition of salt ("salting out") to the sample matrix increases the ionic strength of the aqueous phase, thereby decreasing the solubility of hydrophobic compounds like 2,4-diethylthiazole and promoting their transfer into the headspace. Temperature and time are critical parameters that must be optimized to ensure efficient and reproducible extraction without inducing thermal degradation of the analyte or matrix.

Experimental Workflow: HS-SPME

HS_SPME_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Vegetable Sample (e.g., 5g homogenized) Vial 20 mL Headspace Vial Sample->Vial Salt Add NaCl (e.g., 1g) Vial->Salt Water Add Deionized Water (e.g., 5 mL) Salt->Water Seal Seal Vial Water->Seal Incubate Incubate & Equilibrate (e.g., 60°C for 15 min) Seal->Incubate Expose Expose SPME Fiber (e.g., 30 min at 60°C) Incubate->Expose Desorb Thermal Desorption in GC Injector (e.g., 250°C for 5 min) Expose->Desorb GCMS GC-MS Analysis Desorb->GCMS

Caption: Headspace Solid-Phase Microextraction (HS-SPME) workflow for 2,4-diethylthiazole analysis.

Detailed Protocol: HS-SPME for 2,4-Diethylthiazole in Vegetable Matrices

1. Sample Preparation: a. Homogenize the fresh vegetable sample to a uniform consistency. b. Accurately weigh 5.0 ± 0.1 g of the homogenized sample into a 20 mL headspace vial. c. Add 1.0 g of sodium chloride (NaCl) to the vial. d. Add 5.0 mL of deionized water and cap the vial immediately with a PTFE/silicone septum. e. Gently vortex the vial for 30 seconds to ensure thorough mixing.

2. Extraction: a. Place the vial in a heating block or water bath equipped with a magnetic stirrer, preheated to 60°C. b. Allow the sample to equilibrate for 15 minutes with gentle agitation. c. Manually or automatically expose a pre-conditioned DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C.

3. Desorption and GC-MS Analysis: a. Immediately after extraction, withdraw the fiber and insert it into the heated injection port of the gas chromatograph (GC) set at 250°C. b. Desorb the analytes for 5 minutes in splitless mode. c. After desorption, retract the fiber and start the GC-MS analysis.

4. Self-Validation:

  • Internal Standard: Spike a known amount of a suitable internal standard (e.g., a deuterated analogue or a structurally similar compound not present in the matrix) into the sample before sealing the vial to correct for variations in extraction efficiency and injection volume.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank vegetable matrix extract to compensate for matrix effects that can suppress or enhance the analyte signal.[7]

  • Recovery Studies: Spike a known concentration of 2,4-diethylthiazole into a blank vegetable matrix and perform the entire extraction and analysis procedure to determine the percentage recovery.

Method 2: Solvent Extraction - The Classic Workhorse

Solvent extraction is a traditional and widely used method for isolating organic compounds from solid matrices. It relies on the principle of partitioning the analyte between the sample matrix and a solvent in which it is highly soluble.

Causality of Experimental Choices in Solvent Extraction

The choice of solvent is the most critical parameter in this method. Given the predicted logP of 2,4-diethylthiazole, a nonpolar or moderately polar solvent is ideal. Dichloromethane (DCM) is a common choice due to its ability to extract a broad range of volatile and semi-volatile compounds and its relatively low boiling point, which facilitates subsequent concentration steps. The use of anhydrous sodium sulfate is essential to remove any residual water from the organic extract, which could interfere with GC analysis. Concentration of the extract is necessary to increase the analyte concentration to a level detectable by the instrument.

Experimental Workflow: Solvent Extraction

Solvent_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis Sample Vegetable Sample (e.g., 20g homogenized) Solvent Add Dichloromethane (e.g., 100 mL) Sample->Solvent Homogenize Homogenize/Stir (e.g., 2 hours) Solvent->Homogenize Filter Filter through Anhydrous Na2SO4 Homogenize->Filter Concentrate Concentrate Extract (e.g., to 1 mL) Filter->Concentrate GCMS GC-MS Analysis Concentrate->GCMS

Caption: Solvent Extraction workflow for 2,4-diethylthiazole analysis.

Detailed Protocol: Solvent Extraction for 2,4-Diethylthiazole in Vegetable Matrices

1. Sample Preparation: a. Homogenize the fresh vegetable sample to a uniform consistency. b. Weigh 20.0 ± 0.1 g of the homogenized sample into a glass beaker.

2. Extraction: a. Add 100 mL of dichloromethane (DCM) to the beaker. b. Stir the mixture with a magnetic stirrer for 2 hours at room temperature, ensuring the beaker is covered to minimize solvent evaporation. c. Filter the mixture through a funnel containing a plug of glass wool and approximately 10 g of anhydrous sodium sulfate into a round-bottom flask. d. Rinse the beaker and the filter cake with an additional 20 mL of DCM and collect the rinsing in the same flask.

3. Concentration: a. Concentrate the extract to approximately 1 mL using a rotary evaporator with the water bath set to 35°C. b. Carefully transfer the concentrated extract to a 2 mL autosampler vial for GC-MS analysis.

4. Self-Validation:

  • Surrogate Standard: Add a known amount of a surrogate standard (a compound chemically similar to the analyte but not expected to be in the sample) to the sample before extraction to monitor the efficiency of the entire analytical process.

  • Method Blank: Perform the entire procedure with no sample to ensure that no contamination is introduced from the solvents or apparatus.

  • Spiked Samples: Analyze spiked blank matrix samples at different concentration levels to assess accuracy and precision.

Method 3: Steam Distillation - The Power of Volatility

Steam distillation is a classic technique used to isolate volatile compounds that are immiscible or sparingly soluble in water. It is particularly useful for extracting essential oils and other volatile components from plant materials without the need for organic solvents in the initial extraction step.

Causality of Experimental Choices in Steam Distillation

This method leverages the principle that the boiling point of a mixture of immiscible liquids is lower than the boiling point of the individual components. By passing steam through the vegetable matrix, the volatile 2,4-diethylthiazole is carried over with the steam, condensed, and collected. The subsequent liquid-liquid extraction of the distillate with an organic solvent like DCM allows for the separation and concentration of the analyte from the aqueous phase.

Experimental Workflow: Steam Distillation

Steam_Distillation_Workflow cluster_distillation Distillation cluster_extraction Extraction & Concentration cluster_analysis Analysis Sample Vegetable Sample + Water in Flask Heat Heat to Generate Steam Sample->Heat Condense Condense Steam & Volatiles Heat->Condense Collect Collect Distillate Condense->Collect LLE Liquid-Liquid Extraction of Distillate with DCM Collect->LLE Dry Dry Organic Phase (Anhydrous Na2SO4) LLE->Dry Concentrate Concentrate Extract Dry->Concentrate GCMS GC-MS Analysis Concentrate->GCMS

Caption: Steam Distillation workflow for 2,4-diethylthiazole analysis.

Detailed Protocol: Steam Distillation for 2,4-Diethylthiazole in Vegetable Matrices

1. Sample Preparation and Distillation: a. Coarsely chop the vegetable sample. b. Place approximately 100 g of the chopped sample into a 2 L round-bottom flask and add 500 mL of deionized water. c. Set up a steam distillation apparatus. d. Heat the flask to generate steam and continue the distillation until approximately 250 mL of distillate has been collected.

2. Extraction of Distillate: a. Cool the distillate to room temperature. b. Transfer the distillate to a 500 mL separatory funnel. c. Extract the distillate three times with 50 mL portions of dichloromethane (DCM). d. Combine the organic extracts and pass them through a funnel containing anhydrous sodium sulfate to remove residual water.

3. Concentration: a. Concentrate the dried extract to a final volume of 1 mL using a rotary evaporator (water bath at 35°C). b. Transfer the concentrate to a GC vial for analysis.

4. Self-Validation:

  • Distillation Efficiency: To assess the efficiency of the distillation, a known amount of a non-polar volatile standard can be added to the distillation flask, and its recovery in the distillate can be determined.

  • Complete Extraction: Ensure complete extraction from the distillate by analyzing a fourth DCM extract to confirm that no significant amount of the analyte remains.

  • Control Sample: Distill a blank of deionized water to check for any background contamination.

Comparative Analysis of Extraction Methods

The choice of extraction method depends on several factors, including the specific research question, available equipment, desired sensitivity, and the nature of the vegetable matrix.

FeatureHS-SPMESolvent ExtractionSteam Distillation
Principle Partitioning of volatiles between sample, headspace, and fiber coating.Partitioning of analyte between sample matrix and a liquid solvent.Co-distillation of volatile, water-immiscible compounds with steam.
Advantages - Solvent-free- High sensitivity- Minimal sample preparation- Amenable to automation- Well-established and robust- Can extract a wide range of compounds- Suitable for larger sample sizes- Effective for thermally stable, volatile compounds- Can handle large sample volumes- Avoids use of organic solvents in the initial extraction
Disadvantages - Fiber-to-fiber variability- Competition for active sites on the fiber- Matrix effects can be significant- Requires large volumes of organic solvents- Can co-extract interfering compounds- Risk of analyte loss during solvent evaporation- Not suitable for thermally labile compounds- Can be time-consuming- Requires a liquid-liquid extraction step
Best Suited For - Trace-level analysis of volatile compounds- High-throughput screening- Aroma profiling- When higher concentrations of analyte are expected- When a broader range of compounds is of interest- Isolation of essential oils and highly volatile compounds from plant materials

Conclusion: A Method for Every Matrix

The successful extraction of 2,4-diethylthiazole from vegetable matrices is an achievable goal with the careful selection and optimization of the appropriate methodology. HS-SPME offers a sensitive and high-throughput approach for trace-level detection, while solvent extraction provides a robust, albeit more labor-intensive, alternative. Steam distillation remains a valuable technique, particularly for isolating highly volatile compounds from large sample quantities. The protocols detailed herein, grounded in the physicochemical properties of the analyte and the principles of each technique, provide a solid foundation for researchers to develop and validate their own methods for the accurate determination of this important flavor compound. The inclusion of self-validating steps within each protocol is crucial for ensuring the trustworthiness and scientific integrity of the generated data.

References

  • PubChem. 2,4-Dimethylthiazole. National Center for Biotechnology Information. [Link]

  • HS-SPME-GC-MS untargeted metabolomics reveals key volatile compound changes during Liupao tea fermentation. PubMed Central. [Link]

  • The Good Scents Company. 2,4-dimethyl thiazole. [Link]

  • FooDB. Showing Compound 2,4-Dimethylthiazole (FDB010961). [Link]

  • ChemSynthesis. 2,4-dimethyl-1,3-thiazole. [Link]

  • The Good Scents Company. 2,4-dimethyl-5-ethyl thiazole. [Link]

  • The Good Scents Company. 2,4-dimethyl-5-vinyl thiazole. [Link]

  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). [Link]

  • FooDB. Showing Compound 2,4-Diethylthiazole (FDB019788). [Link]

  • PubMed. Comparison of three extraction methods, DMU-SPME, SAFE, and SDE, for the analysis of flavor compounds in soy sauce. [Link]

  • MDPI. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. [Link]

  • MDPI. Comparison of Different Types of SPME Arrow Sorbents to Analyze Volatile Compounds in Cirsium setidens Nakai. [Link]

  • The Good Scents Company. nutty thiazole 2,4-dimethyl-5-acetylthiazole. [Link]

  • ResearchGate. Comparison of suitability of SPME, SAFE and SDE methods for isolation of flavor compounds from extruded potato snacks. [Link]

  • PubMed Central. Comparison of SDE and SPME for the analysis of volatile compounds in butters. [Link]

  • Organic Syntheses. 2,4-Dimethylthiazole. [Link]

  • HS−SPME/GC−MS Reveals the Season Effects on Volatile Compounds of Green Tea in High−Latitude Region - MDPI. [Link]

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  • Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices - MDPI. [Link]

  • A Comparative Study Based on HS-SPME-GC-MS of Volatile Compounds in Large Yellow Croaker (Pseudosciaena crocea) During Varied Cold Storage Conditions - MDPI. [Link]

  • Monitoring Changes in the Volatile Compounds of Tea Made from Summer Tea Leaves by GC-IMS and HS-SPME-GC-MS - MDPI. [Link]

  • The Science Behind Steam Distillation: Unlocking the Flavor Potential - Advanced Biotech. [Link]

  • Microwave-activated synthesis of thiazolo[5,4-d]thiazoles by a condensation/oxidation sequence - RSC Advances (RSC Publishing). [Link]

  • Extracting Essential Oils from Spices Using Steam Distillation - AZoM. [Link]

  • Determination of 4-Methylimidazole and 2-Acetyl-4()- tetrahydroxybutylimidazole in Caramel Color and Processed Foods by LC-MS/MS - PMC. [Link]

  • (PDF) (2022) Investigation of Solvent Efficiency in Extraction of Bioactive Constituents from Peels, Leaves and Tubers of Sweet Potato - ResearchGate. [Link]

  • simultaneous distillation-extraction sde: Topics by Science.gov. [Link]

  • REDUCTION OF MATRIX EFFECTS IN PESTICIDE RESIDUE ANALYSIS IN FOOD BY PROGRAMMABLE TEMPERATURE VAPORIZER - SciELO Colombia. [Link]

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  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in precli. [Link]

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  • SDE (Simultaneous Distillation Extraction). | Download Scientific Diagram - ResearchGate. [Link]

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Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for Thiazole Derivatives

Executive Summary Thiazole derivatives represent a cornerstone in modern medicinal chemistry, serving as the core pharmacophore in diverse therapeutics ranging from antiretrovirals (Ritonavir) to antifungals (Abafungin)....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiazole derivatives represent a cornerstone in modern medicinal chemistry, serving as the core pharmacophore in diverse therapeutics ranging from antiretrovirals (Ritonavir) to antifungals (Abafungin). However, their analysis presents a distinct set of chromatographic challenges. The presence of the basic nitrogen atom (pKa ~2.5) and the sulfur atom within the five-membered ring creates a "perfect storm" for peak tailing due to secondary interactions with residual silanols on silica supports.

This guide moves beyond generic HPLC protocols. It provides a targeted, chemically grounded methodology for separating thiazole derivatives, focusing on silanol suppression techniques , selectivity tuning for structural isomers , and ICH Q2(R1) compliant validation .

Physicochemical Profiling: The "Silanol Trap"

To develop a robust method, one must first understand the analyte's behavior at the molecular level. Thiazoles are weak bases. In a typical reversed-phase environment (pH 3–7), the nitrogen atom possesses a lone pair of electrons that acts as a hydrogen bond acceptor.

  • The Mechanism of Failure: Traditional silica columns contain acidic silanol groups (Si-OH). If the mobile phase pH is near the silanol pKa (approx. 3.5–4.5), these groups ionize (Si-O⁻). The protonated nitrogen of the thiazole interacts electrostatically with the ionized silanol, causing non-linear adsorption isotherms , manifested as severe peak tailing (Asymmetry > 1.5).

  • The Solution: We must employ a "Denial of Access" strategy using either:

    • Steric Hindrance: Bulky side chains on the stationary phase (End-capping).

    • Kinetic Suppression: Low pH (< 3.0) to keep silanols neutral.[1]

    • Electronic Competition: High buffer strength or amine modifiers (e.g., Triethylamine).

Table 1: Physicochemical Properties of Common Thiazole Scaffolds
Compound ClassApprox. pKa (N)LogPChromatographic Challenge
Aminothiazoles 5.390.5 - 1.2High basicity leads to severe tailing; requires high ionic strength.
Sulfathiazoles 7.2 (acidic H)0.8Amphoteric nature; pH must be carefully tuned away from isoelectric point.
Benzothiazoles 1.22.0 - 3.5Very hydrophobic; requires higher % organic modifier.

Stationary Phase Selection Strategy

While C18 is the default, it is often suboptimal for thiazole regioisomers. The selection must prioritize base deactivation and pi-pi selectivity .

Recommended Column Chemistries[2]
  • C18 with High Surface Coverage (End-capped):

    • Why: "Base Deactivated" columns undergo double end-capping to cover residual silanols.

    • Use Case: General potency assays for simple thiazoles.

  • Phenyl-Hexyl / Biphenyl:

    • Why: Thiazoles are aromatic. Phenyl phases engage in

      
       stacking interactions with the thiazole ring. This provides orthogonal selectivity compared to hydrophobicity-driven C18 separations.
      
    • Use Case: Separating positional isomers (e.g., 2,4-substituted vs 2,5-substituted thiazoles).

  • Pentafluorophenyl (PFP):

    • Why: Strong dipole-dipole interactions.

    • Use Case: Halogenated thiazole derivatives.

Mobile Phase Engineering: The pH Switch

The pH of the aqueous mobile phase is the single most critical variable.

  • Strategy A: The "Acidic Shield" (pH 2.0 – 2.8)

    • Buffer: 0.1% Formic Acid or 20mM Phosphate Buffer (pH 2.5).

    • Mechanism:[2][3] At pH 2.5, silanols are protonated (neutral, Si-OH). The thiazole is fully protonated (cationic). The electrostatic attraction is broken because the surface is neutral.

    • Pros: Excellent peak shape, compatible with most columns.

  • Strategy B: The "Basic Shift" (pH 7.5 – 9.0)

    • Buffer: 10mM Ammonium Bicarbonate or Phosphate (requires Hybrid Silica column).

    • Mechanism:[2][3] At high pH, the thiazole nitrogen is deprotonated (neutral). Hydrophobic retention dominates.

    • Pros: Alternative selectivity; often better retention for polar aminothiazoles.

Visualizing the Development Workflow

The following diagram outlines the logical decision process for method development, ensuring no step is skipped.

MethodDevelopment Start START: Analyte Assessment (pKa, LogP, Solubility) Scouting Gradient Scouting Run Col: C18 & Phenyl-Hexyl MP: 5-95% B, pH 2.5 Start->Scouting Eval1 Evaluation: Resolution > 2.0? Tailing < 1.5? Scouting->Eval1 Opt_Selectivity Optimize Selectivity: Switch to MeOH or Change Column (PFP) Eval1->Opt_Selectivity No (Poor Res) Opt_Shape Optimize Peak Shape: Increase Buffer Conc. Add TEA modifier Eval1->Opt_Shape No (Tailing) Finalize Finalize Conditions: Isocratic or Shallow Gradient Eval1->Finalize Yes Opt_Selectivity->Scouting Re-Scout Opt_Shape->Scouting Re-Scout Validation Validation (ICH Q2) Specificity, Linearity, Accuracy Finalize->Validation

Figure 1: Decision matrix for thiazole method development, prioritizing resolution and peak symmetry.

Universal Scouting Protocol

Do not guess isocratic conditions. Always start with a broad gradient to capture all impurities.

Step 1: Instrument Setup
  • Column: Agilent ZORBAX Eclipse Plus C18 or Waters XBridge Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm).

  • Temperature: 35°C (Improves mass transfer for basic compounds).

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: PDA (200–400 nm). Note: Thiazoles often absorb strongly at 250–280 nm.

Step 2: Mobile Phase Preparation
  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 2.5.

  • Mobile Phase B: Acetonitrile (ACN).

  • Why Phosphate? It suppresses silanol activity better than Formic Acid.

Step 3: The Scouting Gradient
Time (min)% Mobile Phase BEvent
0.05Initial Hold
20.095Linear Ramp
25.095Wash
25.15Re-equilibration
30.05End

Analysis: If the peak elutes at 12 mins (approx 60% B), calculate the isocratic condition:


.

Troubleshooting: The Peak Tailing Decision Tree

When thiazole peaks tail, use this logic to identify the root cause.

TailingTroubleshoot Problem Problem: Peak Tailing (As > 1.5) CheckLoad Check Mass Load: Inject 1/10th Conc. Problem->CheckLoad LoadIssue Shape Improves: Column Overload CheckLoad->LoadIssue Yes ChemIssue Shape Same: Secondary Interaction CheckLoad->ChemIssue No PH_Check Check pH: Is pH near pKa? ChemIssue->PH_Check Fix_pH Action: Adjust pH +/- 2 units PH_Check->Fix_pH Yes Fix_Col Action: Switch to Hybrid Column or Add 5mM TEA PH_Check->Fix_Col No

Figure 2: Diagnostic workflow for resolving peak asymmetry in basic heterocycles.

Validation Protocol (ICH Q2 Compliant)

Once the method is optimized, it must be validated to ensure reliability.

Table 2: Key Validation Parameters for Thiazole Assay
ParameterAcceptance Criteria (Standard)Experimental Note
Specificity Resolution > 1.5 between analyte and nearest impurity.Inject blank, placebo, and forced degradation samples (Acid/Base/Oxidative).
Linearity

5 concentration levels (e.g., 50% to 150% of target conc).
Accuracy 98.0% – 102.0% RecoverySpike placebo at 80%, 100%, and 120% levels.
Precision RSD

2.0% (System Precision)
6 replicate injections of standard.
Robustness Resolution remains > 1.5Vary pH (

), Flow (

mL/min), Temp (

C).

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). FDA.[2] [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. [Link]

  • Agilent Technologies. (2020). Strategies for the Separation of Basic Compounds in Reverse Phase HPLC. Application Note 5990-xxxx. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Reference for Gradient Scouting Protocol).

Sources

Method

quantification of 2,4-Diethylthiazole in coffee volatiles

Application Note: High-Sensitivity Quantification of 2,4-Diethylthiazole in Roasted Coffee via HS-SPME-GC-MS Part 1: Executive Summary 2,4-Diethylthiazole (CAS: 32272-49-4) is a potent volatile heterocyclic compound form...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantification of 2,4-Diethylthiazole in Roasted Coffee via HS-SPME-GC-MS

Part 1: Executive Summary

2,4-Diethylthiazole (CAS: 32272-49-4) is a potent volatile heterocyclic compound formed during the Maillard reaction and Strecker degradation in roasting coffee. While less abundant than its homologue 2-acetylthiazole, it contributes distinct nutty, earthy, and meaty notes that define the complexity of medium-to-dark roast profiles.

Quantifying 2,4-diethylthiazole is challenging due to the complex coffee matrix (containing >800 volatiles) and its low concentration (ppb range). This protocol details a robust Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) method. By utilizing a ternary fiber (DVB/CAR/PDMS) and Selected Ion Monitoring (SIM), this method achieves the sensitivity and selectivity required for quality control and flavor profiling in pharmaceutical and food science applications.

Part 2: Chemical Profile & Significance

PropertyDetail
Compound Name 2,4-Diethylthiazole
CAS Number 32272-49-4
Molecular Formula C

H

NS
Molecular Weight 141.23 g/mol
Sensory Descriptors Nutty, Earthy, Meaty, Roasted
Formation Pathway Interaction of sulfur-containing amino acids (cysteine/methionine) with reducing sugars during roasting.
Target Matrix Roasted Coffee (Whole Bean or Ground), Coffee Brew

Part 3: Analytical Strategy & Logic

Extraction: Why HS-SPME?

Traditional solvent extraction (e.g., dichloromethane) extracts non-volatiles (lipids, caffeine) that contaminate the GC liner. Static headspace lacks sensitivity. HS-SPME is chosen because:

  • Solvent-Free: Eliminates solvent peaks that might mask early-eluting volatiles.

  • Enrichment: The fiber concentrates analytes, lowering the Limit of Detection (LOD).

  • Fiber Selection: We utilize Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) .

    • Logic: Coffee volatiles range from non-polar to polar and low to high molecular weight. This "ternary" fiber covers the widest polarity range, ensuring 2,4-diethylthiazole (mid-polarity) is competitively adsorbed against the high-abundance pyrazines.

Separation: GC Column Choice
  • Primary Column: DB-WAX (or equivalent PEG phase).

    • Logic: Thiazoles are polar. A polar column provides better separation of thiazoles from the non-polar hydrocarbon background and pyrazine isomers compared to a non-polar (DB-5) column.

Detection: MS in SIM Mode
  • Scan Mode: Full Scan (TIC) is used only for initial peak identification.

  • Quantification: Selected Ion Monitoring (SIM) is mandatory.

    • Logic: It filters out matrix noise, improving the signal-to-noise (S/N) ratio by 10-100x.

Part 4: Detailed Experimental Protocol

Reagents & Materials
  • Target Standard: 2,4-Diethylthiazole (≥98% purity).

  • Internal Standard (IS): 2-Isobutylthiazole (CAS: 18640-74-9).

    • Why: It is structurally homologous (thiazole ring + alkyl chains), elutes close to the target but resolves well, and behaves similarly during SPME competition.

  • Matrix Modifier: Sodium Chloride (NaCl), analytical grade (baked at 400°C for 4h to remove organics).

  • Water: LC-MS grade.

Sample Preparation (The "Salting Out" Method)
  • Grinding: Cryogenically grind roasted coffee beans (using liquid nitrogen) to a fine powder (<500 µm). Cryogenic grinding prevents loss of volatiles due to frictional heat.

  • Weighing: Accurately weigh 1.00 g ± 0.01 g of coffee powder into a 20 mL headspace vial.

  • Salting Out: Add 3.0 g of NaCl to the vial.

    • Mechanism:[1][2] High ionic strength decreases the solubility of organic volatiles in the aqueous phase, forcing them into the headspace (Henry’s Law constant increases).

  • Hydration: Add 5.0 mL of LC-MS grade water containing the Internal Standard (conc. 100 ppb).

  • Sealing: Immediately seal with a magnetic screw cap with a PTFE/Silicone septum. Vortex for 30 seconds.

HS-SPME Extraction Parameters
  • Equilibration: 40°C for 15 minutes (agitation at 500 rpm).

  • Extraction: Insert DVB/CAR/PDMS fiber. Extract at 40°C for 30 minutes .

    • Note: Do not exceed 50°C. Higher temperatures release water vapor and heavier lipids that displace the target analyte on the fiber (displacement effect).

  • Desorption: 250°C for 3 minutes in the GC inlet (splitless mode).

GC-MS Instrumentation Settings
ParameterSetting
Inlet Temperature 250°C
Injection Mode Splitless (Purge flow 50 mL/min after 1.0 min)
Carrier Gas Helium, Constant Flow 1.0 mL/min
Column DB-WAX UI (30 m × 0.25 mm × 0.25 µm)
Oven Program 40°C (hold 3 min)

5°C/min to 150°C

20°C/min to 240°C (hold 5 min)
Transfer Line 250°C
Ion Source 230°C (EI mode, 70 eV)
MS Quantification (SIM Parameters)
  • Dwell Time: 50 ms per ion.

  • Solvent Delay: 3.0 min (to skip air/water peaks).

CompoundTarget Ion (

)
Qualifier Ions (

)
Approx. Retention Time (min)*
2,4-Diethylthiazole 141 (M

)
126 (M-CH

), 112 (M-C

H

)
14.5 - 15.5
2-Isobutylthiazole (IS) 141 99, 5813.0 - 14.0

Retention times must be experimentally verified using pure standards on your specific column.

Part 5: Workflow Visualization

G Sample Roasted Coffee (Cryo-Ground) Prep Matrix Modification (1g Coffee + 3g NaCl + 5mL H2O) Sample->Prep IS_Add Add Internal Standard (2-Isobutylthiazole) Prep->IS_Add SPME HS-SPME Extraction (DVB/CAR/PDMS, 40°C, 30 min) IS_Add->SPME Equilibration GC GC Separation (DB-WAX Column) SPME->GC Desorption @ 250°C MS MS Detection (SIM Mode: m/z 141, 126) GC->MS Elution Data Quantification (Ratio Target/IS) MS->Data Peak Integration

Figure 1: Automated workflow for the extraction and quantification of 2,4-Diethylthiazole.

Part 6: Data Processing & Validation

Identification Criteria

To ensure the peak is 2,4-diethylthiazole and not an isomer (e.g., 2,5-diethylthiazole):

  • Retention Index (RI): Calculate Kovats Retention Index using C7-C30 alkanes.

    • Target RI (Wax): ~1420–1450 (Verify with standard).

    • Tolerance: ±10 units.[3]

  • Ion Ratios: The ratio of m/z 126 to m/z 141 must match the reference standard within ±20%.

Quantification (Internal Standard Method)

Calculate the concentration (


) using the response factor (

):




Where:

  • 
     = Integrated area of m/z 141 for 2,4-DET.
    
  • 
     = Integrated area of m/z 141 for 2-Isobutylthiazole.
    
Quality Assurance (Self-Validating Steps)
  • Linearity: Construct a 5-point calibration curve (10–500 ppb) spiked into a "blank" matrix (stripped coffee or water).

    
     must be > 0.99.
    
  • Recovery: Spike green coffee (low background) with known amounts. Acceptable recovery: 80–120%.

  • Blank Check: Run a fiber blank between samples to monitor carryover.

Part 7: Troubleshooting

IssueProbable CauseCorrective Action
Low Sensitivity Fiber aging or competition.Replace fiber (life ~100 injections). Reduce extraction temp to 35°C to reduce water vapor competition.
Peak Tailing Active sites in liner.Change liner to a deactivated, SPME-specific liner (narrow bore).
Co-elution Complex matrix.Slow down the GC oven ramp (3°C/min) or switch to a secondary column phase (e.g., DB-5MS) for confirmation.

References

  • Mondello, L., et al. (2005). "Reliable characterization of coffee volatiles by HS-SPME-GC-MS." Journal of Separation Science.

  • NIST Chemistry WebBook. (2023). "Mass Spectrum of Thiazole Derivatives." National Institute of Standards and Technology.[4][5]

  • Belitz, H.D., & Grosch, W. (2009). Food Chemistry. Springer. (Reference for Maillard Reaction pathways in coffee).

  • Yang, N., et al. (2016). "Aroma active compounds in roasted coffee." Journal of Agricultural and Food Chemistry.

Sources

Application

Application Note: High-Sensitivity HS-SPME Analysis of 2,4-Diethylthiazole in Complex Matrices

Executive Summary & Scientific Rationale 2,4-Diethylthiazole is a potent flavor compound characterized by nutty, roasted, and earthy notes. Its analysis is complicated by its semi-volatile nature and the complexity of th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

2,4-Diethylthiazole is a potent flavor compound characterized by nutty, roasted, and earthy notes. Its analysis is complicated by its semi-volatile nature and the complexity of the matrices in which it typically resides (often high in ethanol, lipids, or sugars).

This protocol utilizes Headspace Solid-Phase Microextraction (HS-SPME) .[1][2][3][4] Unlike liquid-liquid extraction (LLE), SPME integrates sampling, isolation, and enrichment into a single solvent-free step. The choice of method is governed by the analyte's physicochemical profile:

  • Lipophilicity (LogP ~2.5 - 3.0 estimated): The ethyl groups increase hydrophobicity compared to the dimethyl analog, making the compound amenable to headspace extraction but requiring careful fiber selection to prevent competitive displacement by highly volatile matrix components.

  • Volatility: With a boiling point significantly higher than water, thermal energy is required to drive the analyte into the headspace, yet excessive heat risks generating Maillard reaction artifacts in sugar-rich samples.

Core Advantages of this Protocol
  • Solvent-Free: Eliminates the need for chlorinated solvents (DCM/Chloroform) typically used in thiazole extraction.

  • Equilibrium-Driven: Relies on thermodynamic equilibrium rather than exhaustive extraction, providing higher reproducibility when parameters are strictly controlled.

  • Matrix Compatibility: The headspace mode protects the fiber from non-volatile interferences (sugars, proteins) that would foul a Direct Immersion (DI) probe.

Experimental Design & Optimization

Fiber Selection: The "Gold Standard"

For alkylthiazoles, a single-phase fiber (e.g., 100 µm PDMS) is often insufficient due to the polar nitrogen and sulfur atoms in the thiazole ring.

Recommended Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm

  • Why? This triple-phase fiber combines the capacity of DVB (for larger volatiles) and the microporosity of Carboxen (for smaller trace volatiles), suspended in PDMS. This "bipolar" nature matches 2,4-diethylthiazole, which possesses both a hydrophobic alkyl chain and a polar heterocyclic core.

Thermodynamic Optimization (The "Salting Out" Effect)

Thiazoles have moderate water solubility. To force them into the headspace, we modify the ionic strength of the sample.

  • Salt Addition: Saturating the solution with NaCl (approx. 30% w/v) increases the activity coefficient of organic compounds in water, driving them into the vapor phase.

  • Temperature: 50°C is the optimal set point.

    • <40°C: Insufficient vapor pressure for 2,4-diethylthiazole.[1]

    • >60°C: Risk of fiber desorption (exothermic process) and artifact formation.

Workflow Visualization

SPME_Workflow Sample Sample Preparation (10mL Vial + 3g NaCl) Equilibrium Equilibration (50°C, 15 min, 250rpm) Sample->Equilibrium Thermodynamic Stabilization Extraction Extraction (Adsorption) (Fiber Exposure: 40 min) Equilibrium->Extraction Septum Piercing Desorption Desorption (GC Inlet) (250°C, 3 min, Splitless) Extraction->Desorption Thermal Release Analysis GC-MS Analysis (SIM/Scan Mode) Desorption->Analysis Data Acquisition

Caption: Figure 1: Optimized HS-SPME workflow ensuring thermodynamic equilibrium before fiber exposure.

Detailed Protocol

Materials & Reagents
  • Standards: 2,4-Diethylthiazole (>98% purity).

  • Internal Standard (IS): 2-Isopropyl-4-methylthiazole (preferred) or 2,4-Dimethylthiazole-d3.[1] Note: Do not use simple alkanes as IS; they do not mimic the adsorption competition of the thiazole ring.

  • Matrix Modifier: Sodium Chloride (NaCl), baked at 400°C for 4 hours to remove organic impurities.

  • Vials: 20 mL amber headspace vials with magnetic screw caps and PTFE/Silicone septa.

Sample Preparation[4]
  • Weighing: Accurately weigh 1.0 g of solid sample or pipet 5.0 mL of liquid sample into a 20 mL headspace vial.

  • Salting: Add 1.5 g of NaCl (for 5mL sample) to achieve saturation.

  • IS Addition: Add 10 µL of Internal Standard solution (10 ppm in methanol).

  • Sealing: Immediately cap the vial to prevent volatile loss.

  • Homogenization: Vortex for 30 seconds to dissolve salt and disperse the standard.

SPME Extraction Parameters
ParameterSettingRationale
Incubation Temp 50°CBalances volatility vs. fiber partition coefficient.[1]
Incubation Time 15 minAllows headspace to reach equilibrium with the liquid phase.[1]
Agitation 250 rpmFacilitates mass transfer without splashing liquid onto the septum.[1]
Extraction Time 40 minDVB/CAR/PDMS is a competitive fiber; shorter times favor high-concentration analytes, longer times allow displacement by high-affinity analytes like thiazoles.[1]
Desorption Temp 250°CSufficient to strip the fiber without thermally degrading the polymer coating.[1]
Desorption Time 3 minEnsures zero carryover.[1]
GC-MS Configuration
  • Column: DB-WAX or VF-WAXms (30m x 0.25mm x 0.25µm).[1]

    • Expert Note: While non-polar columns (DB-5) work, Wax columns provide better peak shape for basic heterocycles and separate them from non-polar matrix interferences (terpenes/lipids).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode (purge valve on at 1.0 min).

  • Oven Program:

    • 40°C hold for 2 min (focuses volatiles).

    • Ramp 5°C/min to 200°C.

    • Ramp 20°C/min to 240°C (bake out).

  • MS Detection:

    • Source Temp: 230°C.

    • Mode: SIM (Selected Ion Monitoring) for quantification.

    • Target Ions (2,4-Diethylthiazole): m/z 141 (Molecular Ion), 126 (Base Peak, loss of methyl), 98.

Validation & Quality Control

To ensure the method is trustworthy, the following validation steps are mandatory.

Linearity and Sensitivity

Construct a calibration curve by spiking a blank matrix (e.g., synthetic wine or water/ethanol mix) with 2,4-diethylthiazole at 1, 5, 10, 50, and 100 µg/L.

  • Acceptance Criteria: R² > 0.99.

  • LOD (Limit of Detection): Typically < 0.5 µg/L with this method.[5]

Competitive Adsorption Warning

The DVB/CAR/PDMS fiber operates on an adsorption mechanism (limited sites) rather than absorption (partitioning).

  • Risk: In samples with very high VOC loads (e.g., essential oils), the fiber sites may saturate, causing linearity loss.

  • Mitigation: If the IS response drops by >30% compared to a blank run, dilute the sample 1:10 with water.

Equilibrium Dynamics Diagram

Equilibrium_Dynamics cluster_0 Vial System Fiber SPME Fiber (Adsorption Sites) Headspace Headspace (Gas Phase) Fiber->Headspace k4 (Desorption) Headspace->Fiber k3 (Diffusion) Matrix Sample Matrix (Liquid/Solid) Headspace->Matrix k2 Matrix->Headspace k1 (Heat/Salt driven) Params Critical Controls: 1. Temp: Increases k1 2. Salt: Decreases k2 3. Time: Reaches k3/k4 balance Params->Matrix

Caption: Figure 2: Kinetic and thermodynamic forces governing the extraction of 2,4-diethylthiazole.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Poor Reproducibility (RSD > 15%) Non-equilibrium conditions.Ensure strict timing for incubation and extraction. Check if vial caps are sealing tightly.
Peak Tailing Active sites in the GC inlet or column.[1]Thiazoles are basic; replace the inlet liner (use deactivated wool) and trim the column guard.
Low Sensitivity Fiber aging or water saturation.[1]Bake the fiber at 260°C for 30 mins. Ensure the fiber is not touching the liquid sample (splashing).
Carryover High boiling point of analyte.[1]Increase desorption time to 5 minutes or run a blank injection between high-concentration samples.

References

  • Pawliszyn, J. (2012). Theory of Solid-Phase Microextraction. In Handbook of Solid Phase Microextraction. Elsevier.

  • Kataoka, H., Lord, H. L., & Pawliszyn, J. (2000).[6] Applications of solid-phase microextraction in food analysis. Journal of Chromatography A, 880(1-2), 35-62.

  • Sagratini, G., et al. (2012).[7] Comparative study of different solid-phase microextraction fibres for the analysis of volatile compounds in wine. Journal of Chromatography A. (Demonstrates DVB/CAR/PDMS superiority for mixed polarity volatiles).

  • NIST Chemistry WebBook. (2023). 2,4-Diethylthiazole Spectral Data. Standard Reference Data.

  • Perestrelo, R., et al. (2006). Optimization of solid-phase microextraction of volatiles from wines. Journal of Agricultural and Food Chemistry. (Establishes salt/temp parameters for wine volatiles).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2,4-Diethylthiazole

Case ID: 24-DET-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Executive Summary The synthesis of 2,4-Diethylthiazole (CAS 15679-19-3) via the Hantzsch Thiazole Synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 24-DET-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary

The synthesis of 2,4-Diethylthiazole (CAS 15679-19-3) via the Hantzsch Thiazole Synthesis is theoretically straightforward but operationally deceptive. Low yields (<40%) are frequently reported and typically stem from three specific failure points: precursor degradation (specifically the


-haloketone), incomplete dehydration  of the hydroxythiazoline intermediate, and pH mismanagement  during the workup phase.

This guide replaces standard textbook procedures with a field-validated troubleshooting protocol designed to push yields >75%.

Module 1: Precursor Integrity & Diagnostics

Most "reaction failures" are actually "reagent failures" that occurred before the flask was opened.

The Critical Reagents
ComponentChemical IdentityRoleCommon Failure Mode
Reagent A PropanethioamideProvides C2-Ethyl & N/S heteroatomsHydrolysis to propionamide (inert).[1]
Reagent B 1-Bromo-2-butanoneProvides C4-Ethyl & C5 backbonePolymerization or acid-catalyzed degradation.
Diagnostic Protocol 1.1: The Haloketone Check

User Question: "My reaction mixture turned black immediately upon addition. Is this normal?" Scientist Answer: No. Instant blackening indicates polymerized 1-bromo-2-butanone.

The Fix:

  • Visual Inspection: Fresh 1-bromo-2-butanone should be a clear to pale yellow liquid. If it is dark orange or brown, it has degraded.

  • Purification: You must distill the precursor under vacuum before use.

    • Caution: This compound is a potent lachrymator.

    • Standard: Distill at ~50-55°C (15 mmHg).

  • Storage: Store over activated molecular sieves (3Å) at -20°C to prevent autocatalytic decomposition by HBr traces.

Module 2: Reaction Engineering (The Hantzsch Protocol)

Optimizing the thermodynamics of cyclization versus dehydration.

The Mechanism & Control Points

The reaction proceeds in two distinct kinetic phases:[2]

  • S-Alkylation (Fast, Exothermic): Sulfur attacks the alkyl halide.

  • Cyclodehydration (Slow, Endothermic): Nitrogen attacks the carbonyl, followed by water loss.

HantzschMechanism Reactants Propanethioamide + 1-Bromo-2-butanone Inter1 S-Alkylated Intermediate Reactants->Inter1 SN2 Attack (Exothermic) Fail1 Polymerization (T > 60°C early) Reactants->Fail1 Runaway Exotherm Inter2 Hydroxythiazoline (Cyclic Intermediate) Inter1->Inter2 N-Attack on C=O Product 2,4-Diethylthiazole (Aromatic) Inter2->Product - H2O (Requires Heat/Acid) Fail2 Hydrolysis (Wet Solvent) Inter2->Fail2 Rev. Hydrolysis

Figure 1: Reaction pathway showing the critical dehydration bottleneck (Inter2


 Product).
Optimized Protocol (Yield Target: >75%)

Step 1: Controlled Addition (The "Cold Start")

  • Why: High initial heat favors polymerization of the haloketone over S-alkylation.

  • Action: Dissolve Propanethioamide (1.0 equiv) in absolute Ethanol (5 mL/mmol). Cool to 0°C. Add 1-Bromo-2-butanone (1.05 equiv) dropwise over 20 minutes.

  • Observation: The solution should remain clear or turn pale yellow.

Step 2: The Thermal Ramp

  • Why: The intermediate hydroxythiazoline is stable at room temperature. You must input energy to drive the dehydration (aromatization).

  • Action:

    • Stir at 0°C for 1 hour (completes S-alkylation).

    • Allow to warm to Room Temp (25°C) for 2 hours (starts cyclization).

    • Reflux (78°C) for 4–6 hours.

    • Critical Check: Monitor by TLC. The intermediate spot is often more polar than the product.

Step 3: Dehydration Assist (Optional but Recommended)

  • If yield remains low, add a catalytic amount of p-Toluenesulfonic acid (pTSA) (5 mol%) during the reflux stage to accelerate water elimination.

Module 3: Isolation & Purification (The "pH Trap")

This is the #1 reason for "0% yield" despite a successful reaction.

The Basicity Problem

2,4-Diethylthiazole is a weak base (


).
  • In the reaction pot: It exists as the hydrobromide salt (

    
    ), which is water-soluble.
    
  • The Error: Extracting the reaction mixture directly with ether/DCM without neutralization leaves the product in the water layer.

Workup Logic Tree

WorkupLogic RxnMix Reaction Mixture (Thiazole HBr Salt) Evap Evaporate Ethanol RxnMix->Evap Residue Acidic Residue Evap->Residue Neutralize Add NaHCO3 (sat.) or 10% NaOH Residue->Neutralize CheckPH Check pH Neutralize->CheckPH CheckPH->Neutralize pH < 8 (Ionic Form) Extract Extract with DCM/Et2O CheckPH->Extract pH > 9 (Free Base) Aqueous Aqueous Layer (Waste) Extract->Aqueous Partition

Figure 2: Isolation workflow emphasizing the critical pH adjustment step.

Correct Isolation Procedure
  • Concentration: Remove the ethanol solvent under reduced pressure. Do not skip this; ethanol acts as a phase-transfer bridge and prevents clean separation.

  • Neutralization: Resuspend the residue in water. Slowly add saturated

    
     or 
    
    
    
    while stirring.
    • Target: pH 9–10.

    • Note: You will see oil droplets separate from the water. This is your product (Free Base).

  • Extraction: Extract 3x with Dichloromethane (DCM) or Diethyl Ether.

  • Drying: Dry combined organics over

    
     (Sodium sulfate is often too slow for amine-like compounds).
    
  • Distillation: 2,4-Diethylthiazole is a liquid. Purify via vacuum distillation (bp ~180°C at atm; calc. ~70-80°C at 10 mmHg).

Troubleshooting FAQs

Q1: My product has a strong, lingering smell even after rotovap. Is it impure?

  • A: Not necessarily. Alkyl thiazoles have extremely low odor thresholds (nutty/roasted/vegetable notes). However, a "rotten cabbage" smell indicates unreacted Propanethioamide. If this persists, wash your organic layer with

    
     (to pull the thiazole into water), discard the organic layer (impurities), then re-basify the aqueous layer and extract. This "Acid-Base Switch" is the ultimate purification method.
    

Q2: Can I use DMF instead of Ethanol to speed it up?

  • A: You can, but it complicates the workup. DMF has a high boiling point and is hard to remove. Ethanol is preferred because it can be evaporated easily before the pH adjustment. If you must use higher heat, switch to n-Butanol .

Q3: The yield is still ~50%. What else can I do?

  • A: Try the "One-Pot" modification . Instead of buying Propanethioamide (which degrades), generate it in situ:

    • Mix Propionamide + Lawesson’s Reagent in Toluene.

    • Reflux for 1 hour.

    • Add 1-bromo-2-butanone directly to this mixture.

    • Reference: This avoids handling the unstable thioamide isolate [4].

References

  • Hantzsch, A. (1887).[3] "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley. (Details on thiazole basicity and pKa-dependent extraction).
  • Sanz-Cervera, J. F., et al. (2009).[4] "Synthesis of 1,3-Thiazoles from

    
    -Amido-
    
    
    
    -ketoesters Using Lawesson's Reagent." Journal of Organic Chemistry, 74(23), 8988–8996.
  • ChemHelpAsap. (n.d.). "Hantzsch Thiazole Synthesis Mechanism." Chemistry Help Asap.

Sources

Optimization

Technical Support Center: 2,4-Diethylthiazole Stability &amp; Degradation

Diagnostic Overview: The "Weak Link" Mechanism Researchers often assume that because thiazoles are aromatic heterocycles, they are inert. While the 1,3-thiazole ring itself possesses high thermal stability (often stable...

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Overview: The "Weak Link" Mechanism

Researchers often assume that because thiazoles are aromatic heterocycles, they are inert. While the 1,3-thiazole ring itself possesses high thermal stability (often stable >300°C), the ethyl substituents at positions 2 and 4 are chemically vulnerable.

In my experience supporting formulation and analytical teams, 90% of "purity failures" with 2,4-Diethylthiazole (2,4-DET) are not ring fragmentation, but side-chain oxidation driven by thermal stress or radical initiators.

The Degradation Cascade

The degradation follows a radical-mediated autoxidation mechanism similar to benzylic oxidation. The


-methylene protons (on the ethyl group) are the "weak links."
  • Initiation: Thermal energy or light abstracts a hydrogen atom from the

    
    -carbon of the ethyl group.
    
  • Propagation: Oxygen adds to the radical, forming a hydroperoxide intermediate.

  • Termination/Product Formation: The hydroperoxide dehydrates/decomposes to form an acetyl group .

Key Takeaway: The primary thermal degradation products are ketones , not ring-opened fragments.

Predicted Degradation Products (Data Summary)

Based on alkyl-thiazole flavor chemistry and forced degradation kinetics, the following artifacts are most likely to appear in your chromatograms.

Retention Order (GC)Compound NameStructure ChangeFormation Mechanism
1 (Parent) 2,4-Diethylthiazole N/AStarting Material
2 2-Acetyl-4-ethylthiazole C2-Ethyl

Acetyl

-oxidation (kinetic preference at C2 due to acidity)
3 2-Ethyl-4-acetylthiazole C4-Ethyl

Acetyl

-oxidation (secondary pathway)
4 2,4-Diacetylthiazole Both Ethyls

Acetyl
Exhaustive oxidation
5 2,4-Diethylthiazole N-oxide Nitrogen oxidationPeroxide/Oxidative stress (non-thermal)

Visualizing the Pathway

The following diagram illustrates the stepwise oxidative degradation pathway of 2,4-DET.

DegradationPathway cluster_legend Legend Parent 2,4-Diethylthiazole (Parent) Radical α-Carbon Radical Intermediate Parent->Radical Heat/Light (-H•) Peroxide Hydroperoxide Intermediate Radical->Peroxide +O2 MonoKetone 2-Acetyl-4-ethylthiazole (Major Degradant) Peroxide->MonoKetone -H2O (Dehydration) DiKetone 2,4-Diacetylthiazole (Final Oxidation Product) MonoKetone->DiKetone Further Oxidation key Blue: Parent | Yellow: Transient | Red: Stable Artifact

Figure 1: Stepwise oxidative degradation of the ethyl side chains under thermal stress.

Troubleshooting Guide: Experimental Scenarios

Scenario A: "I see 'Ghost Peaks' in my GC-MS analysis."

Symptom: You inject 99% pure 2,4-DET, but observe small peaks at M+14 (oxidation) or M+16 (oxygen insertion) eluting slightly later. Root Cause: Thermal degradation is occurring inside the GC injector port, not in your sample vial. The high temperature (250°C+) combined with trace air in the liner catalyzes the oxidation of the ethyl group. Solution:

  • Lower Inlet Temperature: Reduce from 250°C to 200°C. Thiazoles are volatile enough to vaporize at lower temperatures.

  • Liner Choice: Switch to a deactivated, wool-free liner . Glass wool provides surface area for catalytic oxidation.

  • Split Ratio: Increase split ratio (e.g., 50:1) to reduce residence time in the hot zone.

Scenario B: "My sample turned yellow/brown during storage."

Symptom: Pure 2,4-DET is colorless/pale yellow. Darkening indicates reaction. Root Cause: Formation of N-oxides or polymerization of trace impurities initiated by light (photo-oxidation). Solution:

  • Storage: Store under Argon/Nitrogen headspace.

  • Container: Use amber glass to prevent UV-initiated radical abstraction of the ethyl hydrogen.

Frequently Asked Questions (FAQs)

Q1: How do I perform a forced degradation study for this compound?

A: Follow a modified ICH Q1A protocol tailored for alkyl-heterocycles.

Protocol: Oxidative Stress

  • Dissolve 2,4-DET in acetonitrile (1 mg/mL).

  • Add 3%

    
     (1:1 volume).
    
  • Incubate at Room Temperature for 2 hours (Do not heat, or you will degrade the ring).

  • Analysis: Quench with sodium thiosulfate and analyze via HPLC-UV (254 nm) or GC-MS.

    • Expectation: Look for the N-oxide peak (M+16).

Protocol: Thermal Stress

  • Seal neat compound in a glass ampoule under air (to allow oxidation).

  • Heat at 80°C for 24 hours.

  • Analysis: Dilute and inject via GC-MS.

    • Expectation: Look for 2-acetyl-4-ethylthiazole (M+14 mass shift corresponding to

      
      ).
      
Q2: Is the thiazole ring susceptible to hydrolysis?

A: generally, No . Unlike oxazoles, the thiazole ring is highly resistant to acid/base hydrolysis due to the aromatic stability provided by the sulfur atom. If you see ring-opening, it is likely due to extreme conditions (e.g., pH < 1 at >100°C) or the presence of specific metal catalysts (e.g., Raney Nickel desulfurization).

Q3: Why is the C2-ethyl group more reactive than the C4-ethyl group?

A: The C2 position in 1,3-thiazoles is flanked by both the Nitrogen and Sulfur atoms. The electron-withdrawing nature of the C=N bond makes the


-protons at the C2-ethyl substituent more acidic and more prone to radical abstraction than those at the C4 position.

Workflow Visualization: Isolation of Impurities

If you need to isolate these degradation products for toxicity testing, use this workflow:

IsolationWorkflow Start Degraded Sample (Mixture) Step1 Flash Chromatography (Silica Gel) Start->Step1 Decision Isolate Polar Oxides? Step1->Decision PathA Elute w/ Hexane:EtOAc (9:1) Recovers Parent & Ketones Decision->PathA Low Polarity PathB Elute w/ DCM:MeOH (95:5) Recovers N-Oxides Decision->PathB High Polarity Analysis Confirm Structure (NMR/GC-MS) PathA->Analysis PathB->Analysis

Figure 2: Purification strategy for separating oxidative degradation products.

References

  • Mottram, D. S. (1998). Flavour formation in meat and meat products: a review. Food Chemistry. (Discusses the formation and oxidation of alkyl thiazoles in thermal processes).

  • Elmore, J. S., & Mottram, D. S. (2002). The role of sulfur chemistry in thermal generation of aroma. In Heteroatomic Aroma Compounds. ACS Symposium Series. (Details the conversion of alkyl thiazoles to acetyl derivatives).

  • ICH Expert Working Group. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). (The gold standard protocol for stress testing).

  • Zhu, J., et al. (2024). Mechanism of thermal oxidation into volatile compounds. PMC. (Provides mechanistic insight into radical abstraction in alkyl chains).

Troubleshooting

Technical Support Center: Alkylthiazole Synthesis &amp; Optimization

Status: Operational Ticket ID: THZ-OPT-2024 Subject: Troubleshooting & Optimization of Alkylthiazole Synthesis Assigned Specialist: Senior Application Scientist Introduction Welcome to the Alkylthiazole Synthesis Support...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: THZ-OPT-2024 Subject: Troubleshooting & Optimization of Alkylthiazole Synthesis Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the Alkylthiazole Synthesis Support Center. Thiazoles are not merely structural motifs; they are the pharmacophores driving the efficacy of drugs like Ritonavir and Dasatinib. However, their synthesis often presents a dichotomy: the classic methods (Hantzsch) are robust but prone to "tarring," while modern C-H functionalization offers precision but suffers from catalyst poisoning by the very sulfur atom that defines the ring.

This guide moves beyond standard protocols. We address the why behind failure modes—thermodynamic sinks, catalyst deactivation, and radical over-alkylation—and provide self-validating workflows to correct them.

Module 1: The Hantzsch Synthesis (Classic Condensation)

The Core Problem: The reaction turns into a black, intractable tar instead of precipitating a clean solid.

Technical Insight

The Hantzsch synthesis involves the condensation of an


-haloketone with a thioamide.[1][2] The "tar" is often a result of the polymerization of the 

-haloketone (which is highly electrophilic and lachrymatory) or the degradation of the product under high thermal stress in the presence of the HBr/HCl byproduct.
Troubleshooting & FAQs

Q: My reaction mixture turned black immediately upon heating. Is it salvageable? A: Likely not. This indicates rapid polymerization of the


-haloketone.
  • Root Cause: High localized concentration of the haloketone or excessive initial heat.

  • Correction:

    • Dosing: Add the

      
      -haloketone dropwise to a solution of the thioamide (not the reverse). This ensures the thioamide is always in excess, trapping the haloketone before it can self-polymerize.
      
    • Acid Scavenging: Add solid

      
       (0.5 equiv) or 2,6-lutidine to the mixture. This neutralizes the HX byproduct without being basic enough to deprotonate the 
      
      
      
      -haloketone (which would lead to Favorskii rearrangement or aldol-type side reactions).

Q: I have low yield, and the product is an oil, not a solid. A: You likely have trapped solvent or unreacted intermediate.

  • Protocol Adjustment: Do not rush the dehydration step. The initial attack is fast, but the cyclization/dehydration requires heat.

  • The "Dry" Test: Run the reaction in absolute EtOH with molecular sieves. Water is a byproduct; removing it drives the equilibrium.

Validated Workflow: "Clean" Hantzsch Protocol

Hantzsch_Optimization Start Start: Hantzsch Synthesis Check_Halo Is Alpha-Haloketone Stable? Start->Check_Halo Gen_InSitu Generate In-Situ (NBS/Ketone) Check_Halo->Gen_InSitu No (Degrades) Add_Drop Add Dropwise to Thioamide (Keep Temp < 40°C initially) Check_Halo->Add_Drop Yes Gen_InSitu->Add_Drop Reaction Reaction Progress Add_Drop->Reaction Color_Check Color Check: Darkening? Reaction->Color_Check Add_Base Add CaCO3 (Solid Buffer) Color_Check->Add_Base Yes (Black/Tar) Heat Reflux (EtOH or DMF) Color_Check->Heat No (Amber/Clear) Add_Base->Heat Workup Workup: Neutralize with NaHCO3 Heat->Workup

Figure 1: Decision tree for preventing polymerization in Hantzsch synthesis.

Module 2: Pd-Catalyzed C-H Activation (Direct Alkylation)

The Core Problem: Catalyst death. The thiazole sulfur coordinates strongly to Palladium (Pd), poisoning the catalyst and preventing turnover.

Technical Insight

To alkylate an existing thiazole ring (usually at C5), you cannot use standard Suzuki conditions. You must use Fagnou Conditions or similar CMD (Concerted Metallation-Deprotonation) pathways. The key is using a bulky carboxylic acid (Pivalic Acid) which acts as a proton shuttle, lowering the energy barrier for C-H bond cleavage while preventing the formation of stable, inactive Pd-thiazole complexes.

Troubleshooting & FAQs

Q: My Suzuki coupling on 2-bromothiazole works, but direct C-H alkylation at C5 fails. A: C-H activation requires a different catalytic cycle.

  • Mechanism: The C5 proton is not acidic enough for simple deprotonation. You need a Pd(II) species that electrophilically attacks C5.[3]

  • The Fix: Switch to Pd(OAc)2 with Pivalic Acid (30 mol%) and PCy3 (Tricyclohexylphosphine). The pivalate ligand assists in breaking the C-H bond [1].[3]

Q: Regioselectivity: I am getting mixtures of C2 and C5 alkylation. A: C2 is the most acidic position (between N and S). C5 is the most nucleophilic.

  • To Target C5: You must block C2. If C2 is a proton, it will react first or degrade. Use a 2-substituted thiazole (e.g., 2-methylthiazole) if you want clean C5 alkylation.

  • To Target C2: Use lithiation (n-BuLi, -78°C) rather than Pd-catalysis.

Optimization Data: Solvent & Base Effects[4][5]
VariableRecommendationRationale
Catalyst Pd(OAc)₂More electrophilic than Pd(0) sources; essential for C-H activation.
Ligand PCy₃ or P(t-Bu)₃Bulky, electron-rich phosphines prevent catalyst aggregation.
Additive Pivalic Acid (PivOH) CRITICAL. Acts as a proton shuttle (CMD mechanism).
Base K₂CO₃ or Cs₂CO₃Anhydrous carbonate bases work best with PivOH.
Solvent Toluene or DMAHigh boiling point required (usually >100°C).
Mechanism Visualization: The Role of Pivalate

CH_Activation cluster_legend Key Insight: The CMD Step Pd_OAc Pd(OAc)2 (Active) Coord Coordination (Thiazole binds) Pd_OAc->Coord Substrate CMD CMD Step (PivO- assists) Coord->CMD -AcOH/PivOH OxAdd Oxidative Addn (R-X enters) CMD->OxAdd R-Br RedElim Reductive Elim (Product leaves) OxAdd->RedElim RedElim->Pd_OAc Regeneration Note Pivalate acts as an intramolecular base, stealing the H from C5 as Pd forms the bond.

Figure 2: The Concerted Metallation-Deprotonation (CMD) cycle.[2] Note how Pivalate (PivO-) bridges the metal and the proton, enabling the difficult C-H break.

Module 3: Radical Alkylation (Minisci Reaction)

The Core Problem: Polylakylation and lack of selectivity. Radical reactions are "messy" and often result in over-alkylation of the thiazole ring.

Technical Insight

The Minisci reaction uses nucleophilic alkyl radicals (generated from carboxylic acids + persulfate or alkyl halides + photocatalyst) to attack the protonated (electron-deficient) thiazole.

Troubleshooting & FAQs

Q: I am getting di- and tri-alkylated products. A: Alkylation increases the nucleophilicity of the ring, making the product more reactive than the starting material.

  • Solution 1 (Biphasic System): Use a DCM/Water biphasic mixture. As soon as the alkylthiazole forms, it extracts into the organic layer (DCM), protecting it from further radical attack in the aqueous layer where the radical source (e.g., persulfate) resides [2].

  • Solution 2 (Stoichiometry): Use the heterocycle in excess (2 equivalents) relative to the radical source.

Q: The reaction yields are low (<30%). A: Check your pH.

  • Requirement: The Minisci reaction requires the heterocycle to be protonated to activate it toward nucleophilic radical attack.[4]

  • Adjustment: Ensure the solvent contains TFA (Trifluoroacetic acid) or dilute H₂SO₄. If the pH is > 4, the reaction will stall.

Module 4: Purification & Isolation

The Core Problem: Alkylthiazoles are often "sticky oils" with a nauseating smell (resembling rotting onions or gas leaks).

Protocol: The "Salt Crash" Method

If column chromatography yields an impure oil, convert the thiazole to a solid salt.

  • Dissolve: Take the crude oil in dry Diethyl Ether or Dioxane.

  • Precipitate: Add 2M HCl in ether dropwise OR a saturated solution of Picric Acid (for characterization).

  • Filter: The Thiazolium salt will precipitate as a white/yellow solid.

  • Wash: Wash with cold ether to remove non-basic impurities (tars).

  • Free Base: Resuspend the solid in water, neutralize with saturated NaHCO₃, and extract with DCM to obtain the pure oil.

Safety Note: Odor Control

Thiazole synthesis generates volatile sulfur species.

  • Bleach Trap: All rotovap exhaust and reaction vents must pass through a bubbler containing 10% Sodium Hypochlorite (Bleach). This oxidizes the thiols/sulfides to odorless sulfonates.

References

  • Lapointe, D., & Fagnou, K. (2010). Overview of the Mechanistic Work on the Concerted Metallation–Deprotonation Pathway. Chemistry Letters, 39(11), 1118–1126.

  • Duncton, M. A. (2011). Minisci reactions: Versatile CH-functionalization for medicinal chemists. MedChemComm, 2(12), 1135-1161.

  • Li, J. J. (2014). Hantzsch Thiazole Synthesis. In Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications (pp. 296-297). Springer.

Sources

Optimization

Technical Support Center: Gas Chromatography (GC) Analysis of 2,4-Diethylthiazole

Welcome to the technical support center for resolving analytical challenges in the gas chromatography of 2,4-Diethylthiazole. This guide is designed for researchers, scientists, and drug development professionals who enc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving analytical challenges in the gas chromatography of 2,4-Diethylthiazole. This guide is designed for researchers, scientists, and drug development professionals who encounter peak co-elution issues during their experiments. Here, we provide in-depth troubleshooting strategies, field-proven insights, and validated protocols to help you achieve baseline resolution and ensure the accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: What is 2,4-Diethylthiazole and why is its accurate quantification by GC important?

2,4-Diethylthiazole is a heterocyclic compound containing both sulfur and nitrogen. Thiazole derivatives are significant in various fields, including flavor and fragrance chemistry, as well as pharmaceutical development, where the thiazole ring is a core structure in many active pharmaceutical ingredients (APIs).[1][2][3] Accurate gas chromatographic analysis is crucial to quantify its purity, identify related impurities, and study its stability, all of which are critical for quality control and regulatory compliance.

Q2: What is co-elution in the context of gas chromatography?

Co-elution is a common chromatographic challenge where two or more different compounds exit the GC column at the same time, resulting in a single, unresolved peak.[4][5] This phenomenon compromises the fundamental goal of chromatography—separation—and leads to inaccurate identification and quantification of the target analyte.[4][6] Co-eluting compounds are often structurally similar, such as isomers or degradation products, making their separation difficult.[6]

Q3: What are the tell-tale signs of co-elution on my chromatogram?

Identifying co-elution is the first step toward resolving it. While perfectly co-eluting peaks can be difficult to spot, you should look for these common indicators:

  • Asymmetrical Peaks: Peaks that exhibit fronting or, more commonly, tailing.

  • Peak Shoulders: A distinct "shoulder" on the leading or tailing edge of the main peak is a strong indicator of a hidden, underlying peak.[4]

  • Broader-Than-Expected Peaks: If the peak for 2,4-Diethylthiazole is significantly wider than other well-separated peaks in the same run, it may be composed of multiple compounds.

  • Inconsistent Mass Spectra: If you are using a mass spectrometry (MS) detector, analyzing the mass spectra across the peak is a definitive way to confirm co-elution. If the spectra change from the beginning to the end of the peak, multiple compounds are present.[4]

Troubleshooting Guides: A Systematic Approach to Resolving Co-elution

Co-elution issues with 2,4-Diethylthiazole can typically be traced back to three core areas: chromatographic method parameters, stationary phase selectivity, or sample matrix interference. The following guides address each of these areas in a question-and-answer format.

Guide 1: Optimizing Method Parameters for General Co-elution

Question: My chromatogram shows a distorted peak for 2,4-Diethylthiazole, suggesting co-elution with an unknown compound. What is the most logical first step to improve separation without changing the column?

Answer: When facing a potential co-elution issue, the most efficient initial approach is to optimize the chromatographic method parameters, specifically the oven temperature program and the carrier gas flow rate. These adjustments can often resolve compounds with different boiling points or volatilities without the need for more drastic changes like replacing the column.[7][8]

Causality: The separation in gas chromatography is governed by the partitioning of analytes between the mobile (carrier gas) and stationary phases. Temperature directly influences the vapor pressure of the analytes; a slower temperature ramp gives compounds more time to interact with the stationary phase, which can enhance the separation between compounds with close boiling points.[9][10] Carrier gas flow rate affects column efficiency; an optimal flow rate minimizes peak broadening and maximizes resolution.[7][11]

A Observe Peak Asymmetry (Shoulder, Tailing) B Confirm Co-elution with MS (Varying Spectra Across Peak?) A->B C Optimize Temperature Program B->C Yes D Optimize Carrier Gas Flow Rate C->D E Baseline Resolution Achieved? D->E F Proceed to Stationary Phase Selection (Guide 2) E->F No

Caption: Initial workflow for troubleshooting co-elution.

  • Establish a Baseline: Run your current method and record the retention time and peak shape of the 2,4-Diethylthiazole peak.

  • Lower the Initial Temperature: Decrease the initial oven temperature by 10-20°C. This can improve the focusing of early-eluting compounds at the head of the column.[12]

  • Reduce the Ramp Rate: The most critical step is to slow down the temperature ramp rate. If your current ramp is 10°C/min, reduce it to 5°C/min. For very closely eluting pairs, a ramp of 2-3°C/min may be necessary.[10]

  • Introduce a Hold: If you know the approximate elution temperature of the co-eluting pair, add a 1-2 minute isothermal hold about 20-30°C below that temperature before resuming the ramp. This can be enough to achieve separation.[13]

  • Analyze and Compare: Evaluate the chromatogram from each adjusted method. Look for improved separation (two distinct apexes) and a move towards baseline resolution.

ParameterInitial Method ExampleOptimization Step 1Optimization Step 2
Initial Temp 50°C (hold 1 min)40°C (hold 1 min)40°C (hold 1 min)
Ramp Rate 10°C/min to 250°C5°C/min to 250°C3°C/min to 250°C
Final Hold 5 min5 min5 min

Table 1: Example of a systematic approach to optimizing the oven temperature program.

Guide 2: Addressing Co-elution with Structurally Similar Compounds

Question: I have confirmed that 2,4-Diethylthiazole is co-eluting with its isomer, 2,5-Diethylthiazole. Temperature programming has improved the separation, but it is not baseline. What is the next logical step?

Answer: When compounds have very similar boiling points, such as isomers, separating them based on volatility alone becomes extremely difficult.[14] In this scenario, the resolution is limited by selectivity (α) , which is the ability of the stationary phase to differentiate between the analytes based on their chemical properties (e.g., polarity, dipole-dipole interactions, hydrogen bonding).[4][15] Therefore, the solution is to change to a GC column with a different stationary phase chemistry.[5]

Causality: The principle "like dissolves like" is fundamental here. The separation of thiazoles, which are moderately polar and contain nitrogen and sulfur atoms, can be enhanced by selecting a stationary phase that offers different types of interactions than your current one. For example, if you are using a non-polar phase (like a 5% phenyl-methylpolysiloxane), switching to a more polar phase (like a polyethylene glycol or a cyanopropyl phase) will introduce new interactions and alter the elution order, likely resolving the isomers.

  • Identify Your Current Phase: Determine the stationary phase of the column you are currently using (e.g., DB-5, HP-5ms, VF-5ms are all common 5% phenyl-methylpolysiloxane phases).

  • Assess Analyte Polarity: 2,4-Diethylthiazole is a moderately polar compound. The goal is to choose a phase that provides a different interaction mechanism.

  • Select an Alternative Phase: Based on the principle of changing selectivity, choose a column with a different polarity.

Stationary Phase TypeCommon NamePolarityInteraction MechanismSuitability for Thiazole Isomers
5% Phenyl-MethylpolysiloxaneDB-5, HP-5msLowPrimarily dispersion forcesMay provide some separation, but often insufficient for close isomers.
50% Phenyl-MethylpolysiloxaneDB-17, HP-50+IntermediateDispersion & π-π interactionsGood alternative. The increased phenyl content enhances selectivity for aromatic and heterocyclic compounds.
Polyethylene Glycol (PEG)WAX, DB-WAXHigh / PolarHydrogen bonding, dipole-dipoleExcellent choice. The polar nature of the WAX phase interacts strongly with the heteroatoms in the thiazole ring, often providing the best resolution for such isomers.[10]
Cyanopropylphenyl PolysiloxaneDB-225, HP-225High / PolarStrong dipole-dipoleAnother strong candidate, particularly effective for separating compounds with nitrogen functional groups.

Table 2: Comparison of common GC stationary phases for separating moderately polar isomers.

A Co-elution of Isomers Confirmed B Identify Current Stationary Phase A->B C Current Phase is Non-Polar (e.g., 5% Phenyl) B->C D Current Phase is Polar (e.g., WAX) B->D E Switch to a High-Polarity Phase (e.g., WAX or Cyanopropyl) C->E F Switch to an Intermediate-Polarity Phase (e.g., 50% Phenyl) D->F G Install New Column & Re-optimize Method E->G F->G

Caption: Logic diagram for selecting a new stationary phase.

Guide 3: Overcoming Matrix-Induced Co-elution

Question: I am analyzing 2,4-Diethylthiazole in a complex sample matrix (e.g., a food extract or biological fluid), and the co-elution problem only appears in real samples, not in my calibration standards. How can I resolve this?

Answer: This is a classic case of matrix interference, where components from the sample itself co-elute with your target analyte.[16] These interferences can obscure the peak of interest and lead to inaccurate quantification. The most effective way to solve this is by implementing a robust sample preparation or cleanup step before GC analysis to remove the interfering compounds.

Causality: A complex matrix contains a multitude of compounds other than your analyte. Without a proper cleanup procedure, these compounds are injected along with your analyte and can have similar chromatographic behavior, leading to co-elution. Techniques like Solid-Phase Extraction (SPE) use specific sorbents to selectively retain either the analyte (and wash away interferences) or the interferences (and allow the analyte to pass through), resulting in a much cleaner sample for injection.

TechniquePrincipleAdvantagesBest For
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquid phases based on solubility.Simple, effective for a wide range of analytes.Initial cleanup of "dirty" samples; isolating compounds from aqueous matrices into an organic solvent.
Solid-Phase Extraction (SPE) Adsorption of analytes onto a solid sorbent, followed by selective elution.High selectivity, good concentration factor, potential for automation.[16]Targeted cleanup of complex matrices like food, plasma, and environmental water.[17]
Solid-Phase Microextraction (SPME) Extraction and concentration of volatile/semi-volatile analytes onto a coated fiber.[18]Solvent-free, simple, combines sampling and sample preparation.Analysis of volatile compounds (like many thiazoles) in liquid or headspace of a sample.[18][19]

Table 3: Comparison of common sample preparation techniques.

This protocol assumes a reversed-phase SPE cartridge (e.g., C18) to remove non-polar interferences from a polar sample matrix.

  • Select the SPE Cartridge: Choose a C18 SPE cartridge. The sorbent mass will depend on your sample volume and expected interference level.

  • Conditioning: Pass 1-2 cartridge volumes of a water-miscible organic solvent (e.g., methanol) through the cartridge, followed by 1-2 volumes of deionized water. Do not let the sorbent go dry. This activates the C18 phase.

  • Loading: Load your pre-treated sample (e.g., diluted food extract) onto the cartridge at a slow, steady flow rate. 2,4-Diethylthiazole, being moderately polar, should pass through while non-polar interferences are retained.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low-percentage organic solvent mix) to elute any remaining analyte without dislodging the interferences.

  • Collection: Collect the fractions from the loading and washing steps. This combined fraction contains your purified analyte.

  • Analysis: Inject the collected fraction into the GC system. Compare the chromatogram to that of the unpurified sample to confirm the removal of the interfering peak.

By systematically addressing potential issues with your method, column chemistry, and sample preparation, you can effectively troubleshoot and resolve even the most challenging co-elution problems involving 2,4-Diethylthiazole.

References

  • Benchchem. (n.d.). Resolving co-elution issues in HPLC analysis of Dehydrodihydroionol.
  • Chromatography Forum. (2020). Methods to separate co-eluting peaks.
  • Benchchem. (n.d.). Dealing with co-eluting impurities in Austdiol chromatography.
  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It).
  • LCGC International. (2021). Development and Validation of Novel Gas Chromatography (GC) and Thin Layer Chromatography (TLC) Densitometry Methods for the Quantification of Stigmasterol 3-O-β-D-Glucopyranoside (S3G) in Balanites Aegyptiaca Extract.
  • YouTube. (2025). Co-Elution: How to Detect and Fix Overlapping Peaks.
  • ResearchGate. (2015). How can I improve the resolution of the peaks in gas chromatography?.
  • Phenomenex. (2025). Temperature Programming for Better GC Results.
  • ResearchGate. (n.d.). Chromatographic Co-elution Chromatography.
  • Drawell. (n.d.). GC Sample Preparation - Techniques and Challenges.
  • Benchchem. (2025). Technical Support Center: Optimizing GC Column Selection for Separating Alcohol Isomers.
  • ResearchGate. (n.d.). Separation of sulfur compounds on a silica PLOT column; COS and H 2 S....
  • LCGC International. (2017). The Secrets of Successful Temperature Programming.
  • Buchi.com. (n.d.). How to choose a stationary phase, optimize selectivity and get better resolution in chromatography.
  • ACS Omega. (2021). Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies.
  • Digital Discovery (RSC Publishing). (2025). Multimodal learning in synthetic chemistry applications: gas chromatography retention time prediction and isomer separation optimization.
  • ResearchGate. (n.d.). Trace determination of volatile sulfur compounds by solid-phase microextraction and GC-MS.
  • Bentham Science Publisher. (2022). Recent Development in the Synthesis of Thiazoles.
  • PubMed. (2023). GC-MS and GC-MS/MS measurement of malondialdehyde (MDA) in clinical studies: Pre-analytical and clinical considerations.
  • MDPI. (2021). Synthesis and Structural Confirmation of the Thiazole Alkaloids Derived from Peganum harmala L..
  • Phenomenex. (2016). Managing Early Eluting Peaks in GC.
  • MDPI. (n.d.). Volatile Sulphur Compounds in Wine Distillates by Stir Bar Sorptive Extraction-Gas Chromatography-Mass Spectrometry.

Sources

Troubleshooting

Technical Support Center: 2,4-Diethylthiazole Stability in Low pH Beverages

The following Technical Support Guide is designed for researchers and product developers working with 2,4-Diethylthiazole (2,4-DET) in acidic beverage matrices. Product Code: 2,4-DET-FDB019788 CAS: 32272-49-4 Support Tie...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and product developers working with 2,4-Diethylthiazole (2,4-DET) in acidic beverage matrices.

Product Code: 2,4-DET-FDB019788 CAS: 32272-49-4 Support Tier: Senior Application Scientist Level[1]

Technical Overview & Physicochemical Profile

2,4-Diethylthiazole is a potent flavor modulator utilized for its nutty, earthy, and savory characteristics. In beverage applications—particularly functional drinks, coffees, and acidified teas—it provides essential "brown" notes that ground lighter citrus or berry profiles.

However, its performance in low pH environments (pH 2.5 – 4.0) is often misunderstood.[1] Unlike esters or aldehydes, the thiazole ring is chemically resilient to acid hydrolysis. "Instability" reported by users is typically due to phase partitioning , packaging interactions (scalping) , or oxidative shifts , rather than ring degradation.

Key Physicochemical Data
PropertyValueImplication for Beverages
LogP ~3.24Highly hydrophobic.[1] Prone to migration into plastic packaging (scalping).[1]
pKa (Conjugate Acid) ~2.5 - 3.2At pH < 3.0, a significant fraction exists as the protonated cation (

).
Water Solubility ~0.73 g/LLow.[1] Requires co-solvents (ethanol/PG) or emulsions for uniform dispersion.[1]
Boiling Point ~175°CModerate volatility; headspace loss is a factor during pasteurization.[1]

Troubleshooting Hub: Common Failure Modes

Scenario A: "Flavor intensity drops rapidly within 48 hours of bottling."

Diagnosis: Packaging Scalping (Sorption) Due to its high LogP (3.24), 2,4-DET partitions aggressively into non-polar packaging materials like PET or closures with PE liners.[1] This is a physical loss, not chemical degradation.

Troubleshooting Protocol:

  • Material Audit: Switch to glass or aluminum cans for stability trials to isolate the variable.

  • Equilibrium Testing: If PET is mandatory, overdose the compound by 15-20% to account for the equilibrium concentration absorbed by the polymer matrix.

  • Liner Check: Ensure cap liners are Saran-ex or tin-foil backed rather than standard PE/EVA.

Scenario B: "The beverage develops a 'metallic' or 'sulfurous' off-note."

Diagnosis: Oxidative Ring Degradation While the thiazole ring is stable to acid, the sulfur atom is susceptible to oxidation by dissolved oxygen or metal catalysts (Fe³⁺, Cu²⁺), forming sulfoxides or N-oxides which distort the flavor profile.

Troubleshooting Protocol:

  • Dissolved Oxygen (DO) Control: Measure DO levels. Values >1.5 ppm accelerate sulfur oxidation.[1]

  • Chelation: Add EDTA or citrate to sequester trace metal ions that catalyze oxidation.[1]

  • Antioxidants: Incorporate Ascorbic Acid (150 ppm) to act as an oxygen scavenger.[1]

Scenario C: "Flavor profile shifts from 'nutty' to 'flat/solvent-like' at pH 2.5."

Diagnosis: Protonation-Induced Volatility Suppression At pH 2.5, 2,4-DET approaches its pKa.[1] A significant portion becomes protonated (


).[1] The charged species is non-volatile and stays trapped in the liquid phase, failing to release into the headspace for olfactory detection.

Troubleshooting Protocol:

  • pH Titration: Adjust beverage pH to 3.2 - 3.5 if possible. This shifts the equilibrium back toward the free base (volatile) form.

  • Modulation: If pH 2.5 is fixed, increase the dosage of 2,4-DET to saturate the headspace, or use a "top-note" booster with a lower pKa.

Visualizing the Instability Pathways

The following diagram illustrates the competing pathways that reduce the sensory impact of 2,4-DET in an acidic beverage system.

G Input 2,4-Diethylthiazole (Free Base) Beverage Acidic Beverage Matrix (pH 3.0) Input->Beverage Dosing Protonated Protonated Cation (Non-Volatile) Trapped in Liquid Beverage->Protonated Acid/Base Equilibrium (pH dependent) Scalped Absorbed into PET/PE Packaging (Irreversible Loss) Beverage->Scalped Hydrophobic Partitioning Oxidized Sulfoxides/N-Oxides (Off-Flavors) Beverage->Oxidized Dissolved O2 + Metal Ions Headspace Headspace Release (Sensory Perception) Beverage->Headspace Volatility (Free Base only)

Figure 1: Fate of 2,4-Diethylthiazole in acidic media.[1] Note that protonation reduces volatility, while scalping removes the molecule entirely.

Validated Experimental Protocols

Protocol 1: Accelerated Shelf-Life Testing (ASLT) for Thiazoles

Use this protocol to distinguish between chemical degradation and physical loss.[1]

Materials:

  • Model Beverage Base (Citric acid buffer, pH 3.0, 10% sucrose).

  • Glass ampoules (flame sealed) vs. PET bottles.[1]

  • Incubators at 20°C and 40°C.[1]

Workflow:

  • Preparation: Dose 2,4-DET at 10 ppm into the base.

  • Splitting: Fill 50% of the batch into glass ampoules (hermetic, inert) and 50% into standard PET bottles.

  • Incubation: Store samples at 40°C for 4 weeks (simulating ~4 months ambient).

  • Analysis:

    • If Glass recovery = PET recovery < 90%: Chemical Instability (Oxidation).[1]

    • If Glass recovery > 95% and PET recovery < 80%: Scalping .[1]

Protocol 2: Quantification via HS-SPME-GC-MS

Standard liquid injection is not recommended due to the non-volatile nature of the protonated species in the inlet.[1] Headspace (HS) sampling matches sensory perception.[1]

Parameters:

  • Fiber: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) – essential for capturing trace volatiles.[1]

  • Incubation: 40°C for 20 mins with agitation (500 rpm).

  • Salt Addition: Add 2g NaCl to 10mL sample (Salting out effect drives the hydrophobic thiazole into the headspace).

  • pH Adjustment (Critical): Adjust sample pH to >6.0 with NaOH prior to sealing the vial. Why? This forces the protonated thiazole back to its free base form, ensuring total abundance is measured.

GC Conditions:

  • Column: DB-WAX or ZB-WAX (Polar column separates thiazoles from terpenes).[1]

  • Carrier: Helium @ 1.0 mL/min.[1]

  • Oven: 40°C (2 min)

    
     5°C/min 
    
    
    
    230°C.
  • Ions to Monitor: m/z 141 (Molecular ion), m/z 71, m/z 126.

References

  • FooDB. (n.d.). Compound Summary: 2,4-Diethylthiazole (FDB019788).[1][2] Retrieved from [Link][1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 10934, 2,4-Dimethylthiazole (Analogous Structure).[1] Retrieved from [Link][1][3]

  • The Good Scents Company. (n.d.).[1] 2,4-Dimethyl thiazole Flavor Profile and Properties. Retrieved from [Link][1]

  • Reineccius, G. (2006).[1] Flavor Chemistry and Technology. CRC Press.[1] (General reference for flavor-packaging interactions and scalping mechanisms).

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Distinguishing 2,4-Diethylthiazole and 2,5-Diethylthiazole Isomers

For researchers, scientists, and professionals in drug development, the precise identification of constitutional isomers is a critical step in ensuring the purity, efficacy, and safety of synthesized compounds. In the re...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise identification of constitutional isomers is a critical step in ensuring the purity, efficacy, and safety of synthesized compounds. In the realm of heterocyclic chemistry, thiazole derivatives are of significant interest due to their presence in numerous bioactive molecules. This guide provides an in-depth technical comparison of 2,4-diethylthiazole and 2,5-diethylthiazole, offering experimental insights and data to reliably distinguish between these two isomers.

The Challenge of Isomeric Differentiation

2,4-Diethylthiazole and 2,5-diethylthiazole share the same molecular formula (C₇H₁₁NS) and molecular weight, rendering them indistinguishable by low-resolution mass spectrometry alone. Their structural similarity also presents a challenge for chromatographic separation. Therefore, a multi-faceted analytical approach is essential for unambiguous identification. This guide will focus on the practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC) to differentiate these isomers.

Synthesis Strategy: The Hantzsch Thiazole Synthesis

A foundational understanding of the synthesis of these isomers provides context for potential impurities and informs analytical strategies. The Hantzsch thiazole synthesis is a versatile and widely used method for the preparation of thiazole derivatives.[1][2][3] This reaction involves the condensation of an α-haloketone with a thioamide.[2]

  • 2,4-Diethylthiazole Synthesis: This isomer is synthesized by reacting 1-bromo-2-pentanone with thioacetamide. The bromine at the α-position of the ketone and the sulfur of the thioamide are key reactants in the cyclization process.

  • 2,5-Diethylthiazole Synthesis: For this isomer, the required starting materials are 3-bromo-2-pentanone and thioacetamide.

The choice of the α-haloketone dictates the substitution pattern on the resulting thiazole ring. This targeted synthesis is the first step in ensuring the correct isomeric product is obtained.

Caption: Synthetic routes to 2,4- and 2,5-diethylthiazole via Hantzsch synthesis.

Spectroscopic Fingerprinting: A Comparative Analysis

¹H and ¹³C NMR Spectroscopy: The Definitive Tool

NMR spectroscopy is arguably the most powerful technique for distinguishing between these isomers. The chemical environment of each proton and carbon atom is unique, leading to distinct chemical shifts and coupling patterns in their respective spectra.

Predicted ¹H NMR Spectral Data:

Assignment 2,4-Diethylthiazole (Predicted δ, ppm) Multiplicity Coupling Constant (J, Hz) 2,5-Diethylthiazole (Predicted δ, ppm) Multiplicity Coupling Constant (J, Hz)
Thiazole-H~6.8s-~7.5s-
-CH₂- (C2)~3.0q7.5~2.9q7.5
-CH₂- (C4/C5)~2.8q7.5~2.7q7.5
-CH₃ (C2)~1.4t7.5~1.3t7.5
-CH₃ (C4/C5)~1.3t7.5~1.2t7.5

The most significant difference is expected in the chemical shift of the lone thiazole ring proton. In 2,4-diethylthiazole, the proton at the C5 position is shielded compared to the proton at the C4 position in 2,5-diethylthiazole, which is influenced by the neighboring sulfur atom. This should result in an upfield shift for the thiazole proton in the 2,4-isomer.

Predicted ¹³C NMR Spectral Data:

Assignment 2,4-Diethylthiazole (Predicted δ, ppm) 2,5-Diethylthiazole (Predicted δ, ppm)
C2~165~163
C4~150~125
C5~115~148
-CH₂- (C2)~25~26
-CH₂- (C4/C5)~22~21
-CH₃ (C2)~14~15
-CH₃ (C4/C5)~13~12

The ¹³C NMR spectra will also show clear differences, particularly in the chemical shifts of the C4 and C5 carbons of the thiazole ring. These predictable differences provide a robust method for positive identification.

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified thiazole isomer in 0.6 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Use standard acquisition parameters, including a 30° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. An acquisition time of 1-2 hours is typically sufficient.

  • Data Analysis: Process the spectra and compare the chemical shifts and coupling patterns to the predicted values to confirm the isomeric identity.

Caption: Workflow for isomeric differentiation using NMR spectroscopy.

Mass Spectrometry: Unveiling Fragmentation Patterns

While low-resolution MS cannot distinguish between the isomers based on their molecular ion peak, their fragmentation patterns upon electron ionization (EI) can provide valuable structural information.

The fragmentation of alkylthiazoles is often initiated by the cleavage of the C-C bond beta to the thiazole ring (benzylic-type cleavage).

  • 2,4-Diethylthiazole: Expect a significant fragment from the loss of a methyl radical (•CH₃) from the C4-ethyl group, leading to a stable secondary benzylic-type cation.

  • 2,5-Diethylthiazole: The loss of a methyl radical from either ethyl group will also lead to a stable cation. However, the relative abundances of the fragment ions may differ due to the influence of the adjacent sulfur and nitrogen atoms on bond strengths and cation stability.

Predicted Key Fragment Ions (m/z):

Fragment 2,4-Diethylthiazole (Predicted) 2,5-Diethylthiazole (Predicted)
[M]⁺141141
[M-CH₃]⁺126 (from C4-ethyl)126 (from C2 or C5-ethyl)
[M-C₂H₅]⁺112112

While the major fragments will have the same mass-to-charge ratio, the relative intensities of these peaks can serve as a fingerprint for each isomer. A carefully validated method with reference standards is crucial for reliable identification using this approach.

  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the thiazole isomer in a suitable solvent such as dichloromethane or ethyl acetate.

  • GC Separation: Inject 1 µL of the sample into a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms). Use a temperature program that provides good separation of any potential impurities. A typical program might be: initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

  • MS Detection: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV. Acquire mass spectra over a range of m/z 40-200.

  • Data Analysis: Compare the fragmentation pattern of the unknown sample to that of a known reference standard for each isomer.

Chromatographic Separation: The Final Confirmation

Gas chromatography is an excellent technique for separating volatile isomers. The subtle differences in polarity and boiling point between 2,4-diethylthiazole and 2,5-diethylthiazole can be exploited to achieve baseline separation.

Due to the slightly different dipole moments arising from the placement of the ethyl groups relative to the heteroatoms, the two isomers will interact differently with the stationary phase of the GC column. It is predicted that 2,5-diethylthiazole, with potentially a slightly higher dipole moment, may exhibit a longer retention time on a standard non-polar column (like a DB-5ms) compared to the 2,4-isomer. However, the elution order can be dependent on the specific stationary phase and temperature program used.

  • Instrumentation: Utilize a high-resolution gas chromatograph with a flame ionization detector (FID) and a long capillary column (e.g., 60 m x 0.25 mm ID, 0.25 µm film thickness) for optimal separation.

  • Sample Preparation: Prepare a solution of a mixture of the two isomers (if available) or individual solutions in a volatile solvent.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Temperature Program: Start at a low temperature (e.g., 60°C) and use a slow ramp rate (e.g., 2-5°C/min) to maximize resolution.

  • Analysis: The isomer with the longer retention time can be identified by spiking the sample with a known standard.

Caption: A multi-technique approach for the unambiguous identification of diethylthiazole isomers.

Conclusion

Distinguishing between 2,4-diethylthiazole and 2,5-diethylthiazole requires a systematic and multi-faceted analytical approach. While synthesis provides the initial control over the desired isomer, definitive identification relies on the combined power of NMR spectroscopy, mass spectrometry, and gas chromatography. NMR spectroscopy offers the most unambiguous data through distinct chemical shifts of the thiazole ring protons and carbons. Mass spectrometry provides valuable fragmentation information that can serve as a fingerprint for each isomer, and high-resolution gas chromatography can achieve their physical separation. By employing the experimental strategies outlined in this guide, researchers can confidently and accurately characterize these closely related thiazole isomers, ensuring the integrity of their scientific endeavors.

References

  • ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. Retrieved from [Link]

  • Farghaly, T. A., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(11), 2949. Retrieved from [Link]

  • ChemHelpASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Retrieved from [Link]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Mohamed, Y. A., et al. (2007). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Indian Journal of Chemistry - Section B, 46B(9), 1455-1460. Retrieved from [Link]

  • ResearchGate. (n.d.). The Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1474.
  • Kranenburg, R. F., et al. (2019). Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information. Forensic Science International, 302, 109900. Retrieved from [Link]

Sources

Comparative

Comparative Mass Spectrometric Profiling: 2,4-Diethylthiazole vs. Regioisomeric Analogs

Executive Summary & Scientific Context In the realm of flavor chemistry and pharmaceutical intermediate analysis, 2,4-Diethylthiazole represents a critical structural motif. Often associated with "nutty," "roasted," and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

In the realm of flavor chemistry and pharmaceutical intermediate analysis, 2,4-Diethylthiazole represents a critical structural motif. Often associated with "nutty," "roasted," and "earthy" sensory profiles, its precise identification is frequently complicated by the presence of isobaric regioisomers, most notably 2,5-diethylthiazole and 4,5-diethylthiazole .

While Electron Ionization (EI) mass spectrometry is the gold standard for structural fingerprinting, the spectra of alkyl-substituted thiazole isomers are notoriously similar. This guide moves beyond basic spectral matching, offering a mechanistic deconstruction of the fragmentation pathways.[1] We provide a comparative analysis that integrates mass spectral ratios with Kovats Retention Indices (RI) to ensure unambiguous identification.

Mechanistic Fragmentation Analysis

To interpret the mass spectrum of 2,4-diethylthiazole (


, MW 141), one must understand the interplay between the stability of the aromatic thiazole ring and the lability of the alkyl substituents.
The "Beta-Cleavage" Dominance

Unlike ketones or esters with long chains, ethyl-substituted heterocycles do not undergo McLafferty rearrangement because the ethyl group lacks a


-hydrogen relative to the ring unsaturation. Instead, the dominant pathway is 

-cleavage
.
  • Ionization: The molecule loses an electron to form the molecular ion radical

    
     at m/z 141 .
    
  • 
    -Cleavage:  The bond between the 
    
    
    
    and
    
    
    carbons of the ethyl group breaks. A methyl radical (
    
    
    , mass 15) is expelled.
  • Stabilization: The resulting cation (

    
    , m/z 126) is stabilized by resonance with the thiazole ring (benzylic-type stabilization).
    
Ring Fission (The "Fingerprint" Region)

At high ionization energies (70 eV), the thiazole ring itself can undergo fragmentation, typically via Retro-Diels-Alder (RDA) type mechanisms or cleavage of the C-S and C-N bonds. This generates lower mass fragments (m/z 58,[1] 45) that are crucial for distinguishing isomers.

Comparative Profiling: 2,4-Diethylthiazole vs. Alternatives

The following table contrasts 2,4-diethylthiazole with its primary confounding isomer, 2,5-diethylthiazole.

Table 1: Comparative Analytical Metrics

Feature2,4-Diethylthiazole (Target)2,5-Diethylthiazole (Alternative)Differentiation Logic
Molecular Ion (

)
m/z 141 (High Intensity)m/z 141 (High Intensity)Indistinguishable by

alone.
Base Peak m/z 126 (

)
m/z 126 (

)
Both favor

-cleavage of the ethyl group.
Secondary Ion m/z 112 (

)
m/z 112 (

)
Loss of full ethyl group is less favorable than methyl loss for both.
Ring Fragments Distinct pattern at m/z 58, 71Distinct pattern at m/z 58, 71Critical: The 2,5-isomer often shows higher stability in the m/z 141 ion due to symmetry, altering the 141/126 ratio slightly.
Retention Index (DB-5) ~1080 - 1100 ~1110 - 1130 Primary Differentiator: The 2,5-isomer typically elutes later due to higher boiling point/symmetry interactions.
Sensory Profile Nutty, Roasted, Bean-likeGreen, Vegetable-likeSensory confirmation (GC-Olfactometry) validates MS data.
The "Ratio Rule" for Validation

While spectra are similar, the Ratio of Stability often differs.

  • Hypothesis: The radical cation charge is often localized on the Nitrogen. In 2,4-diethylthiazole, the alkyl groups are chemically distinct (one adjacent to N, one adjacent to S). In 2,5-diethylthiazole, the 5-position is adjacent to S.

  • Observation: The ratio of

    
     is typically higher in the 2,4-isomer because the C4-substituent stabilizes the cation less effectively than the C5-substituent in the symmetric isomer, promoting fragmentation.
    

Visualization of Fragmentation Pathways[2][3][4][5]

The following diagram illustrates the specific fragmentation logic for 2,4-diethylthiazole, highlighting why the m/z 126 peak becomes the base peak.

FragmentationPathway M_Ion Molecular Ion [M]+. (m/z 141) Radical Cation Beta_Cleavage Beta-Cleavage (Loss of Methyl Radical) M_Ion->Beta_Cleavage Alpha_Cleavage Alpha-Cleavage (Loss of Ethyl Radical) M_Ion->Alpha_Cleavage Fragment_126 Base Peak [M-15]+ (m/z 126) Resonance Stabilized Cation Beta_Cleavage->Fragment_126 - •CH3 Ring_Break Ring Fission (RDA / C-S Cleavage) Fragment_126->Ring_Break Fragment_112 Minor Ion [M-29]+ (m/z 112) Thiazole Cation Alpha_Cleavage->Fragment_112 - •C2H5 Low_Mass Ring Fragments (m/z 58, 45, 71) Ring_Break->Low_Mass

Figure 1: Mechanistic fragmentation pathway of 2,4-Diethylthiazole under 70 eV Electron Ionization. Note the dominance of the Beta-Cleavage pathway.

Validated Experimental Protocol

To ensure reproducibility and accurate differentiation from isomers, follow this self-validating GC-MS protocol.

Sample Preparation
  • Solvent: Dichloromethane (DCM) or Pentane (high volatility required).

  • Concentration: 10-50 ppm. Avoid overload to prevent peak skewing which affects RI calculation.

  • Internal Standard: Use a homologous series of n-alkanes (

    
    ) in the same run to calculate Retention Indices.
    
Instrument Parameters (Agilent 5977 or equivalent)
  • Column: DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm). Why? Non-polar phases provide the best boiling-point separation for structural isomers.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless (1 min) or Split 10:1; Temp: 250°C.

  • Oven Program:

    • 40°C hold for 2 min.

    • Ramp 5°C/min to 240°C.

    • Logic: Slow ramp rate (5°C/min) is crucial to resolve the 2,4- and 2,5- isomers which may co-elute on fast ramps.

  • MS Source: EI mode, 70 eV, 230°C.

  • Scan Range: m/z 35 - 300.

Data Analysis Workflow

Workflow Start Raw GC-MS Data Peak_Pick 1. Peak Deconvolution (Identify m/z 141) Start->Peak_Pick Spec_Check 2. Spectral Ratio Check (m/z 126 vs 141) Peak_Pick->Spec_Check RI_Calc 3. Calculate Kovats RI (Use Alkane Ladder) Spec_Check->RI_Calc Decision Decision Node RI_Calc->Decision Result_24 Confirmed: 2,4-Diethylthiazole (RI ~1090) Decision->Result_24 RI Match < 1100 Result_25 Identified: 2,5-Diethylthiazole (RI ~1120) Decision->Result_25 RI Match > 1110

Figure 2: Decision tree for unambiguous identification of diethylthiazole isomers using orthogonal data (MS + RI).

References

  • NIST Mass Spectrometry Data Center. (2023). Thiazole, 2,4-diethyl- Mass Spectrum. NIST Chemistry WebBook, SRD 69.[2][3][4] [Link]

  • Adams, R. P. (2007). Identification of Essential Oil Components by Gas Chromatography/Mass Spectrometry. Allured Publishing Corporation. (Standard reference for Retention Indices of flavor compounds).
  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Source for beta-cleavage mechanisms in alkyl-heterocycles).
  • Zviely, M. (2006). Thiazoles in Flavor Chemistry. Perfumer & Flavorist. (Context on sensory properties and isomeric distribution).

Sources

Validation

Retention Behavior of 2,4-Diethylthiazole: Polar vs. Non-Polar Columns

Executive Summary This guide provides a technical analysis of the gas chromatographic retention behavior of 2,4-Diethylthiazole (CAS: 15724-24-0).[1] A critical flavor compound associated with nutty, bean-like, and earth...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the gas chromatographic retention behavior of 2,4-Diethylthiazole (CAS: 15724-24-0).[1] A critical flavor compound associated with nutty, bean-like, and earthy aromas (often found in coffee and Maillard reaction products), its identification relies heavily on accurate Retention Indices (RI).[1]

Key Findings:

  • Non-Polar Retention: On 100% Dimethylpolysiloxane (e.g., DB-1, OV-101), 2,4-Diethylthiazole exhibits a Kovats Index (KI) of approximately 1053 .[1]

  • Polarity Shift: Due to the basic nitrogen and polarizable sulfur in the thiazole ring, this molecule exhibits a massive retention shift (

    
    ) of >400 units  when moving to Polyethylene Glycol (PEG) phases (e.g., DB-Wax).[1]
    
  • Implication: The large

    
     is a diagnostic feature used to distinguish alkylthiazoles from non-polar hydrocarbon interferences in complex matrices like roasted coffee or meat extracts.[1]
    

Chemical Basis of Separation

To understand the retention data, one must understand the interaction mechanism.[1] 2,4-Diethylthiazole is a heterocyclic aromatic compound.[1] Its retention is governed by two distinct forces depending on the stationary phase.[1]

Mechanism of Interaction[1]
  • Non-Polar (Dispersive): On columns like DB-1 or DB-5, retention is driven almost exclusively by London Dispersion Forces (Van der Waals).[1] The molecule elutes primarily based on its boiling point and molecular weight.[1]

  • Polar (H-Bonding/Dipole): On columns like DB-Wax (PEG), the lone pair of electrons on the Thiazole Nitrogen acts as a hydrogen bond acceptor.[1] This creates a strong "braking" effect, significantly increasing retention time relative to n-alkanes.[1]

Interaction Diagram

The following diagram illustrates the differential retention mechanisms:

G cluster_0 Stationary Phase Interactions Molecule 2,4-Diethylthiazole (Analyte) NonPolar Non-Polar Phase (DB-1 / HP-5) Methyl Groups Molecule->NonPolar Weak Interaction (London Dispersion) Polar Polar Phase (DB-Wax / FFAP) Polyethylene Glycol Molecule->Polar Strong Interaction (H-Bonding w/ N-Lone Pair) Result1 Fast Elution NonPolar->Result1 Lower RI (~1053) Result2 Significant Retention Shift Polar->Result2 Higher RI (~1470*)

Figure 1: Mechanistic comparison of 2,4-Diethylthiazole interactions. The strong H-bonding on polar phases causes the significant RI shift.[1]

Comparative Retention Data

The following data aggregates experimental values and homolog-derived predictions. Note the "Shift" (


), which is characteristic of thiazoles.[1]
Table 1: Retention Indices (Kovats/Linear)
Column TypeStationary PhaseRetention Index (RI)Data Source
Non-Polar 100% Dimethylpolysiloxane (OV-101, DB-1)1053 Experimental (Golovnya et al.) [1]
Non-Polar 5% Phenyl-methylpolysiloxane (DB-5)~1060-1070 Predicted based on polarity adj.[1]
Polar Polyethylene Glycol (DB-Wax)~1470 - 1490 *Homolog Extrapolation [2]

(Shift)
(Polar - Non-Polar)+420 units Diagnostic Metric

*Note on Polar Data: While direct experimental data for the diethyl variant on Wax is sparse in public libraries, the value is extrapolated from the well-documented behavior of its homolog, 2,4-Dimethylthiazole, which shifts from 860 (Non-polar) to 1280 (Polar) [3]. The addition of ethyl groups preserves this polarity shift.[1]

Why this matters for your workflow:

If you detect a peak at RI 1053 on a DB-1 column and suspect it is 2,4-Diethylthiazole, you must confirm it on a polar column.[1]

  • If the peak shifts to ~1480: Confirmation is highly probable.[1]

  • If the peak shifts to ~1200: It is likely a hydrocarbon or less polar impurity, not the thiazole.[1]

Experimental Protocol (Self-Validating)

To reproduce these indices or validate your own detection, follow this standard Linear Retention Index (LRI) protocol. This method uses n-alkanes to normalize retention times, making your data comparable across different instruments.[1]

Workflow Diagram

Workflow cluster_cal Dual-Channel Confirmation Start Sample Preparation (Solvent Extraction / SPME) Injection Split/Splitless Injection (250°C) Start->Injection Separation GC Separation (Temp Ramp: 40°C -> 240°C) Injection->Separation Col1 Column 1: DB-1 (Non-Polar) Separation->Col1 Col2 Column 2: DB-Wax (Polar) Separation->Col2 Calc Calculate LRI (Van den Dool & Kratz) Col1->Calc Col2->Calc RefStd Run C8-C20 Alkane Standard (Under identical conditions) RefStd->Calc Calibration Data Result Compare ΔI (Match Library) Calc->Result

Figure 2: Dual-column validation workflow for calculating Linear Retention Indices (LRI).

Step-by-Step Methodology
  • Standard Preparation: Prepare a homologous series of n-alkanes (C8 through C20) in Hexane or Methanol.[1]

  • Column Configuration:

    • Primary: DB-1 or HP-1 (30m x 0.25mm x 0.25µm).[1]

    • Secondary: DB-Wax or HP-20M (30m x 0.25mm x 0.25µm).[1]

  • GC Conditions:

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

    • Oven Program: 40°C (hold 3 min)

      
       Ramp 5°C/min 
      
      
      
      240°C (hold 10 min).
    • Note: Using a temperature ramp requires the Van den Dool and Kratz equation for LRI, not the isothermal Kovats equation.[1]

  • Calculation:

    
    
    Where 
    
    
    
    is the carbon number of the alkane eluting before the analyte, and
    
    
    is the alkane eluting after.[1][2][3]

References

  • Golovnya, R.V., et al. (1991). Analogy of sorption properties of alkylthiazoles and alkyl-oxazoles and its use for the calculation of retention indexes in capillary gas chromatography.[1][4][5] Zh.[1][4][5] Anal. Khim. 46:313-319.[1] [1]

  • NIST Mass Spectrometry Data Center. Retention Index Data for Thiazoles. NIST Chemistry WebBook, SRD 69.[1] [1]

  • The Good Scents Company. 2,4-Dimethylthiazole Retention Data. (Used for homolog extrapolation).[1]

Sources

Comparative

comparative odor analysis of 2,4-Diethylthiazole vs 2-Isobutylthiazole

Executive Summary This technical guide provides a comparative analysis of 2-Isobutylthiazole and 2,4-Diethylthiazole , two critical alkylthiazoles used in the flavor and fragrance industry. While both share the thiazole...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of 2-Isobutylthiazole and 2,4-Diethylthiazole , two critical alkylthiazoles used in the flavor and fragrance industry. While both share the thiazole heterocyclic core, their sensory profiles represent opposite ends of the savory spectrum.

  • 2-Isobutylthiazole is a high-impact "top note" molecule, ubiquitous in fresh tomato and vegetable profiles, characterized by green, vine-like, and metallic notes with an extremely low odor detection threshold (ODT).

  • 2,4-Diethylthiazole (and its structural analogs) functions as a "body note," providing nutty, earthy, and roasted characteristics essential for coffee, meat, and nut flavors.

This guide details their physicochemical differences, sensory thresholds, and the specific Gas Chromatography-Olfactometry (GC-O) protocols required to accurately differentiate them in complex matrices.

Physicochemical & Sensory Profile Comparison[1][2][3]

The structural differences between the isobutyl group (branched, bulky) and the diethyl substitution pattern significantly alter the volatility and receptor interaction of these molecules.

Table 1: Comparative Profile
Feature2-Isobutylthiazole 2,4-Diethylthiazole (Analogous Profile*)
CAS Number 18640-74-910005-47-7 (Isomer/Analog)
FEMA Number 3134N/A (See 2-Ethyl-4-methylthiazole, FEMA 3680)
Odor Character Green, Vegetative , Tomato Leaf, Metallic, EarthyNutty, Roasted , Earthy, Bean-like, Coffee-like
Odor Threshold (Water) 2 – 3.5 ppb (High Potency)~10 – 50 ppb (Moderate Potency)
LogP (Hydrophobicity) ~2.3~2.1
Flavor Application Fresh Tomato, Wasabi, Green PepperCoffee, Peanuts, Roasted Meat, Hazelnut
Matrix Stability High volatility; prone to "flashing off" in heat.Moderate volatility; stable in roasted matrices.

> Note: 2,4-Diethylthiazole is less commercially common than its analog 2-Ethyl-4-methylthiazole . However, the sensory profile of di-alkyl substituted thiazoles consistently trends toward "Nutty/Roasted" as opposed to the "Green" mono-substituted isobutyl variant.

Structural-Activity Relationship (SAR) Mechanism

The drastic difference in odor—from "fresh vine" to "roasted nut"—is governed by the steric bulk and position of the alkyl chains.

  • The "Green" Pathway (2-Isobutyl): The bulky isobutyl group at the 2-position mimics the side chains of specific amino acids (leucine/isoleucine) involved in the biosynthesis of vegetable volatiles. It triggers receptors associated with "freshness" and "green" notes.

  • The "Roasted" Pathway (2,4-Diethyl): The presence of alkyl groups at both the 2 and 4 positions, particularly ethyl groups, is characteristic of Maillard reaction products (thermal degradation of sugars and amino acids). This substitution pattern shifts perception toward "brown" or "roasted" notes.

Diagram 1: Thiazole Application Decision Tree

ThiazoleSelection Start Target Flavor Profile Branch1 Fresh / Vegetative / Raw Start->Branch1 Green Note Needed Branch2 Roasted / Nutty / Brown Start->Branch2 Maillard Note Needed Isobutyl 2-Isobutylthiazole (FEMA 3134) Branch1->Isobutyl Diethyl 2,4-Diethylthiazole (or 2-Ethyl-4-methyl analog) Branch2->Diethyl App1 Application: Tomato, Green Pepper, Wasabi Isobutyl->App1 App2 Application: Coffee, Peanut, Beef, Hazelnut Diethyl->App2

Caption: Decision logic for selecting alkylthiazoles based on desired sensory outcome (Green vs. Roasted).

Experimental Methodology: GC-O Analysis

To objectively compare these compounds, simple headspace analysis is insufficient due to the extremely low threshold of 2-Isobutylthiazole. Gas Chromatography-Olfactometry (GC-O) using the AEDA (Aroma Extract Dilution Analysis) method is the gold standard.

Protocol: Comparative AEDA Workflow

Objective: Determine the Flavor Dilution (FD) factor for both compounds in a neutral matrix.

  • Sample Preparation (SAFE Extraction):

    • Use Solvent Assisted Flavor Evaporation (SAFE) to isolate volatiles from the matrix (e.g., tomato paste vs. roasted peanut extract) to prevent thermal artifact formation.

    • Why: Standard steam distillation may degrade 2-Isobutylthiazole or generate new Maillard products confounding the 2,4-Diethylthiazole reading.

  • Chromatographic Separation:

    • Column: DB-WAX (Polar) or DB-5 (Non-polar).

    • Parameters: 40°C (2 min) -> 6°C/min -> 240°C.

    • Note: 2-Isobutylthiazole typically elutes earlier than the heavier di-substituted thiazoles on non-polar columns.

  • Olfactometric Detection:

    • Split the column effluent: 50% to Mass Spectrometer (MS) for identification, 50% to the Sniffing Port.

    • Panelists: Three trained sniffers record the retention time and odor description.

  • Dilution Series (AEDA):

    • Stepwise dilution of the extract (1:2, 1:4, 1:8...) injected until the odor is no longer perceived at the sniffing port.

    • Result: The highest dilution at which the odor is detected is the FD Factor.

Diagram 2: GC-O Experimental Workflow

GCO_Workflow Sample Sample Matrix (Tomato/Nut) SAFE SAFE Extraction (Vacuum/Low Temp) Sample->SAFE Isolation GC GC Oven (DB-WAX Column) SAFE->GC Injection Split Effluent Splitter (50:50) GC->Split MS Mass Spectrometer (Identification) Split->MS Chemical ID Nose Olfactory Port (Sensory Detection) Split->Nose Human Perception Data Data Correlation (Peak + Odor) MS->Data Nose->Data

Caption: Workflow for correlating chemical identity (MS) with sensory impact (Olfactometry).

Performance & Stability in Application

2-Isobutylthiazole (The "Green" Agent)
  • Performance: Extremely diffusive. It provides the "lift" in tomato ketchup and bloody mary mixes.

  • Risk: In high-heat applications (e.g., baked crackers), it is prone to rapid evaporation or degradation. It must be encapsulated or added post-processing (top-dressing) to maintain the "fresh vine" character.

  • Interactions: Synergizes with cis-3-hexenol (Leaf Alcohol) to create hyper-realistic green accords.

2,4-Diethylthiazole (The "Roasted" Agent)
  • Performance: Acts as a base note. It provides the lingering savory mouthfeel in soups, gravies, and nut butters.

  • Stability: significantly more stable in acidic and thermal processing than the isobutyl variant. It survives the retort process in canned soups better than green notes.

  • Interactions: Synergizes with pyrazines (e.g., 2,3,5-trimethylpyrazine) to enhance "roasted" complexity without adding bitterness.

References

  • The Good Scents Company. (2024). 2-Isobutylthiazole Odor Profile and Data. Link

  • Flavor and Extract Manufacturers Association (FEMA). (2023). FEMA GRAS Flavoring Substances 3134 and 3680. Link

  • Rowe, D. J. (2005). Chemistry and Technology of Flavors and Fragrances. Blackwell Publishing. (Reference for Thiazole SAR and Maillard reaction origins).
  • Buttery, R. G., et al. (1987). Volatile components of tomato fruit and plant parts: Relationship of soil to fruit flavor. Journal of Agricultural and Food Chemistry. (Primary source for 2-Isobutylthiazole threshold in water).[1]

  • NIST Chemistry WebBook. (2024). Gas Chromatography Retention Data for Alkylthiazoles. Link

Sources

Validation

A Comparative Guide to the Bioactivity of Diethylthiazole Isomers for Researchers and Drug Development Professionals

Introduction: The Thiazole Scaffold and the Potential of Diethylthiazole Isomers The thiazole ring is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural and synthetic compounds with...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazole Scaffold and the Potential of Diethylthiazole Isomers

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural and synthetic compounds with a wide array of biological activities.[1][2] This five-membered heterocyclic scaffold, containing a sulfur and a nitrogen atom, is found in essential molecules like vitamin B1 (thiamine) and in a multitude of pharmaceuticals demonstrating antimicrobial, antifungal, anti-inflammatory, anticancer, and anticonvulsant properties.[3][4] The versatility of the thiazole ring allows for substitutions at various positions, leading to a diverse range of pharmacological effects.

This guide focuses on the diethylthiazole isomers: 2,4-diethylthiazole, 2,5-diethylthiazole, and 4,5-diethylthiazole. While direct comparative studies on the bioactivity of these specific isomers are not extensively available in current literature, this document aims to provide a comprehensive overview based on the established biological activities of substituted thiazoles. We will explore the potential bioactivities of these isomers, delve into the structure-activity relationships that govern their function, and provide detailed experimental protocols for their evaluation.

Known Properties of Diethylthiazole Isomers

While comprehensive biological activity data is limited, some of the diethylthiazole isomers are recognized for their organoleptic properties, primarily in the flavor and fragrance industry.

  • 2,4-Diethylthiazole: Information regarding its biological activity is scarce. It is noted for its flavor profile, though specific descriptors are not widely documented.[5]

  • 2,5-Diethylthiazole: Similar to the 2,4-isomer, its primary characterization is within the realm of flavor and fragrance.

  • 4,5-Diethylthiazole: Limited information is available regarding its biological or organoleptic properties.

The lack of extensive bioactivity data for these specific isomers presents a research opportunity to explore their potential as novel therapeutic agents.

Anticipated Bioactivities and Structure-Activity Relationships (SAR)

Based on the broader class of thiazole derivatives, we can infer potential areas of bioactivity for the diethylthiazole isomers. The position of the ethyl groups on the thiazole ring is expected to significantly influence their interaction with biological targets.

Potential Biological Activities:

  • Antimicrobial and Antifungal Activity: Thiazole derivatives are well-documented for their efficacy against a range of microbial and fungal pathogens.[1][3][6][7] The lipophilicity conferred by the two ethyl groups on the diethylthiazole isomers may enhance their ability to penetrate microbial cell membranes.

  • Anticancer Activity: Numerous thiazole-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.[8] The mechanism of action often involves the inhibition of key enzymes or disruption of cellular processes.

  • Anti-inflammatory Activity: Thiazole derivatives have been investigated for their potential to modulate inflammatory pathways.

Structure-Activity Relationship (SAR) Insights:

The specific arrangement of the ethyl groups in 2,4-, 2,5-, and 4,5-diethylthiazole will dictate the molecule's overall shape, polarity, and ability to form interactions with protein targets. For instance, the steric hindrance and electronic effects of the ethyl groups at different positions will influence how the molecule fits into an enzyme's active site or a receptor's binding pocket.

Comparative Bioactivity Data: A Research Gap

A thorough review of the scientific literature reveals a significant gap in direct comparative studies of the bioactivities of 2,4-, 2,5-, and 4,5-diethylthiazole. To provide a truly objective comparison, experimental data from head-to-head studies is necessary. The following table illustrates the type of data that would be required for a comprehensive comparison.

Table 1: Hypothetical Comparative Bioactivity of Diethylthiazole Isomers (Illustrative)

IsomerAntimicrobial Activity (MIC, µg/mL) vs. S. aureusAntifungal Activity (MIC, µg/mL) vs. C. albicansCytotoxicity (IC50, µM) vs. MCF-7
2,4-DiethylthiazoleData Not AvailableData Not AvailableData Not Available
2,5-DiethylthiazoleData Not AvailableData Not AvailableData Not Available
4,5-DiethylthiazoleData Not AvailableData Not AvailableData Not Available

This table is for illustrative purposes only and highlights the need for future research in this area.

Experimental Protocols for Bioactivity Screening

To facilitate the investigation of the bioactivity of diethylthiazole isomers, we provide the following detailed, self-validating experimental protocols.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of a compound against a specific bacterium.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of diethylthiazole isomers D Inoculate wells with bacteria and compound dilutions A->D B Prepare standardized bacterial inoculum B->D C Prepare sterile 96-well microtiter plates C->D E Incubate plates at 37°C for 18-24 hours D->E F Visually inspect for turbidity E->F G Determine MIC (lowest concentration with no visible growth) F->G

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Preparation of Compounds: Prepare stock solutions of each diethylthiazole isomer in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in sterile Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Preparation of Inoculum: Culture the test bacterium (e.g., Staphylococcus aureus) overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (bacteria only) and negative (broth only) controls. Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 2: MTT Assay for Cytotoxicity Evaluation

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[9]

Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Culture & Treatment cluster_assay MTT Reaction cluster_analysis Measurement A Seed cells in a 96-well plate B Treat cells with diethylthiazole isomers for 24-72 hours A->B C Add MTT solution to each well B->C D Incubate for 2-4 hours to allow formazan formation C->D E Solubilize formazan crystals D->E F Measure absorbance at 570 nm E->F G Calculate cell viability and IC50 F->G

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 breast cancer cells) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the diethylthiazole isomers. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[10] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion and Future Directions

The diethylthiazole isomers represent an under-explored area within the vast landscape of thiazole chemistry. While their current applications are primarily in the flavor and fragrance industry, the well-established and diverse bioactivities of the broader thiazole family strongly suggest that 2,4-, 2,5-, and 4,5-diethylthiazole may possess valuable pharmacological properties.

This guide has provided a framework for understanding the potential of these isomers and has outlined robust experimental protocols for their systematic evaluation. Future research should focus on conducting direct comparative studies to elucidate the specific antimicrobial, antifungal, and cytotoxic activities of each isomer. Such studies will be crucial in determining their potential as lead compounds for the development of new therapeutic agents. The structure-activity relationship data generated from these investigations will be invaluable for the rational design of more potent and selective thiazole-based drugs.

References

  • Biointerface Research in Applied Chemistry. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. [Link]

  • Łączkowski, K. Z., et al. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. Scientific Reports, 11(1), 16868. [Link]

  • MDPI. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Retrieved from [Link]

  • MDPI. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Retrieved from [Link]

  • EBSCO. (n.d.). Thiazole antifungals. Retrieved from [Link]

  • National Institutes of Health. (2021). Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. Retrieved from [Link]

  • Omar, A. M., et al. (2024). A Review On Chemistry And Antimicrobial Activity Of Thiazole. Journal of Survey in Fisheries Sciences, 10(2), 123-135. [Link]

  • National Institutes of Health. (2018). Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci. Retrieved from [Link]

  • International Scholars Journals. (2009). Antifungal, cytotoxic activities and docking studies of 2,5-dimercapto-1,3,4-thiadiazole derivatives. Retrieved from [Link]

  • National Institutes of Health. (2023). Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2,4-diethyl thiazole. Retrieved from [Link]

  • PubMed. (2009). Cytotoxicity of new 5-phenyl-4,5-dihydro-1,3,4-thiadiazole analogues. Retrieved from [Link]

  • PubMed. (2025). Decoding the Molecular Mechanisms of Menthol Isomer Perception Based on Computational Simulations. Retrieved from [Link]

  • ResearchGate. (2022). cytotoxicity by MTT 3-(4, 5-dimethylthiazol-2-yl)-2,.... Retrieved from [Link]

  • ResearchGate. (2018). Acute cell toxicity as determined by 3-(4,5-dimethylthiazol-2-yl). Retrieved from [Link]

Sources

Comparative

Calibration Strategies for Niche Heterocycles: A Comparative Guide to 2,4-Diethylthiazole Reference Materials

Topic: Standard Reference Materials for 2,4-Diethylthiazole Calibration Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary 2,4-Diethylthiazole...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Standard Reference Materials for 2,4-Diethylthiazole Calibration Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2,4-Diethylthiazole (CAS 32272-49-4) is a potent alkylthiazole contributing nutty, earthy, and bean-like notes to matrices ranging from fermented yeast extracts to cocoa and pharmaceuticals. Despite its sensory significance—with odor detection thresholds in the low ppb range—it lacks the widespread commercial availability of its analogs like 2,4-dimethylthiazole.

This guide addresses a critical gap in the analytical market: the absence of ISO 17034 Certified Reference Materials (CRMs) for 2,4-Diethylthiazole. We objectively compare the performance of available High-Purity Analytical Standards against Flavor Grade (FG) Reagents and Surrogate Standards . Through experimental workflows and uncertainty modeling, we demonstrate that treating FG materials as quantitative standards without rigorous purity correction introduces systematic errors exceeding 5%, compromising regulatory compliance and sensory correlation data.

Part 1: Metrological Hierarchy & Material Options

In the absence of a "Gold Standard" ISO 17034 CRM, researchers must navigate a fragmented landscape of material grades. The following table contrasts the three primary alternatives available to the analytical chemist.

Table 1: Comparative Specifications of Reference Material Options
FeatureOption A: High-Purity Analytical Standard Option B: Flavor Grade (FG) Reagent Option C: Surrogate Standard (e.g., 2,4-Dimethylthiazole)
Primary Use Quantitative Analysis (GC-MS/HPLC)Sensory Formulation / Qualitative IDQuantitation via Relative Response Factor (RRF)
Purity Specification > 98.0% (GC-FID/qNMR)> 95.0% (Often "Technical Grade")> 99.0% (ISO 17034 Available)
Traceability Batch-specific CoA (Mass Balance/qNMR)Manufacturer's CoA (Generic)SI-Traceable (NIST/BIPM)
Impurity Profile Characterized (Isomers, water, solvents)Unknown (Isomeric mixtures common)N/A (Different molecule)
Uncertainty (

)
Low (< 1.0%)High / Undefined (> 5.0%)Moderate (Depends on RRF stability)
Cost High (

$)
Low ($)Medium (

)

Part 2: Technical Deep Dive & Experimental Validation

The Hidden Risk: Isomeric Impurities

Commercial synthesis of alkylthiazoles often yields isomeric mixtures. For 2,4-Diethylthiazole, the presence of 2,5-diethylthiazole or 2-ethyl-4-propylthiazole is a common artifact.

  • High-Purity Standards undergo fractional distillation and preparative chromatography to remove these isomers.

  • Flavor Grade Reagents often retain them. Since these isomers share fragmentation patterns (m/z 141, 126) and have similar retention indices (RI ~1053 on OV-101), they co-elute in standard GC-MS methods, leading to overestimation of the analyte concentration.

Experimental Protocol: Self-Validating Purity Assignment

When a CRM is unavailable, the laboratory must function as its own reference material producer. We recommend the 100% Minus Impurities (Mass Balance) approach, validated by qNMR.

Step-by-Step Characterization Workflow
  • Homogeneity Check: Analyze 3 aliquots from top, middle, and bottom of the container via GC-FID.

  • Water Content: Determine via Karl Fischer titration (Coulometric).

  • Residual Volatiles: Headspace GC-MS for solvent determination.

  • Chromatographic Purity (

    
    ): 
    
    • Column: DB-Wax (Polar) to separate isomers.

    • Integration: Area normalization (assuming equal response factors for isomers).

  • Final Purity Calculation (

    
    ): 
    
    
    
    
Visualization: The Validation Decision Tree

The following diagram outlines the decision logic for selecting and validating a standard for 2,4-Diethylthiazole.

G Start Select Source Material CheckCRM Is ISO 17034 CRM Available? Start->CheckCRM NoCRM No (Current Status) CheckCRM->NoCRM 2,4-Diethylthiazole OptionA Option A: High Purity (>98%) NoCRM->OptionA OptionB Option B: Flavor Grade NoCRM->OptionB Validation Perform Purity Validation OptionA->Validation OptionB->Validation qNMR qNMR Analysis (Internal Standard: Maleic Acid) Validation->qNMR GCFID GC-FID Area % (Orthogonal Columns) Validation->GCFID Calc Calculate Mass Balance Purity qNMR->Calc GCFID->Calc Use Use for Calibration Calc->Use Purity > 98% Reject Purify or Reject Calc->Reject Purity < 95%

Figure 1: Decision matrix for validating non-certified reference materials. Note the critical requirement for orthogonal analysis (qNMR + GC-FID) when using Flavor Grade materials.

Part 3: Comparative Performance Data

To demonstrate the impact of material selection, we simulated a calibration study comparing a High-Purity Standard (99.2%) against a Flavor Grade Reagent (94.5% actual, but assumed 100%) .

Experiment: Quantification of 2,4-Diethylthiazole in Spiked Matrix
  • Method: GC-MS (SIM mode, m/z 141).

  • Internal Standard: Thiazole-d4 (or 2-Acetylthiazole as surrogate).

  • Spike Level: 500 ng/mL.

Table 2: Accuracy and Bias Assessment
ParameterHigh-Purity Standard (Corrected) Flavor Grade (Uncorrected) Impact
Nominal Purity 99.2% (Determined)100% (Assumed on label)-
Actual Purity 99.2%94.5%5.5% Purity Gap
Slope of Cal Curve 1250 counts/ng1181 counts/ngLower sensitivity
Calculated Conc. 498.5 ng/mL527.4 ng/mL+5.48% Bias
Relative Error -0.3%+5.5%False Positive Risk
Linearity (

)
0.99980.9920Poor fit at low levels

Analysis: The Flavor Grade material, containing 5.5% impurities (isomers and moisture), results in a calibration curve with a shallower slope (since "1 mg" of powder contains only 0.945 mg of analyte). When this curve is used to quantify a sample, it overestimates the concentration by approximately 5.5%. In highly regulated environments (e.g., pharmaceutical impurity profiling), this error is unacceptable.

Part 4: Uncertainty Budget Visualization

When using non-certified standards, the uncertainty budget expands significantly. The diagram below illustrates the sources of error contributing to the final measurement uncertainty (


).

Uncertainty Total Combined Uncertainty (u_c) Purity Standard Purity (u_p) Purity->Total Dominant Factor Mass Weighing (u_m) Mass->Total Vol Dilution/Volumetrics (u_v) Vol->Total Inst Instrument Precision (u_inst) Inst->Total Homog Homogeneity Homog->Purity Stab Stability Stab->Purity Method qNMR/GC Error Method->Purity

Figure 2: Fishbone diagram of uncertainty contributions. For 2,4-Diethylthiazole, the "Purity" component is the dominant source of error if Flavor Grade material is used without characterization.

Conclusion & Recommendations

For 2,4-Diethylthiazole, the "off-the-shelf" solution of an ISO 17034 CRM does not currently exist. Therefore, the scientific integrity of your data relies on the rigor of your characterization protocol.[1]

  • Avoid using uncharacterized Flavor Grade materials for quantitative work. The risk of isomeric co-elution and moisture bias is high.

  • Procure High-Purity Analytical Standards (>98%) from specialized synthesis vendors (e.g., TCI, BenchChem, or custom synthesis) where a batch-specific CoA is provided.

  • Validate any secondary standard using the qNMR or Mass Balance protocols described above to establish traceability to the SI unit.

References

  • Yannai, S. (2012). Dictionary of Food Compounds with CD-ROM: Additives, Flavors, and Ingredients. CRC Press.[2] Link

  • Golovnya, R.V., et al. (1991).[3] "Analogy of sorption properties of alkylthiazoles and alkyl-oxazoles and its use for the calculation of retention indexes in capillary gas chromatography". Zhurnal Analiticheskoi Khimii, 46, 313-319.[3] Link

  • Eurachem/CITAC. (2012). Guide to Quantifying Uncertainty in Analytical Measurement. Link

  • National Institute of Standards and Technology (NIST). (2024). Metrological Traceability of Measurement Results. Link

  • Bedoukian Research. (2025). Technical Data: Thiazole Flavoring Agents. Link(Representative source for flavor grade specifications).

Sources

Safety & Regulatory Compliance

Safety

2,4-Diethylthiazole proper disposal procedures

Executive Summary: Immediate Action Protocol 2,4-Diethylthiazole (CAS: 32272-49-4 / Isomer CAS: 15729-76-7) is a potent alkyl thiazole used primarily in flavor chemistry and organic synthesis.[1] While not a P-listed or...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Protocol

2,4-Diethylthiazole (CAS: 32272-49-4 / Isomer CAS: 15729-76-7) is a potent alkyl thiazole used primarily in flavor chemistry and organic synthesis.[1] While not a P-listed or U-listed acute toxin under RCRA, it presents specific hazards—combustibility, severe aquatic toxicity, and potent olfactory properties (stench) —that dictate its disposal pathway.

The Core Directive:

  • DO NOT dispose of down the drain (Sanitary Sewer).[2]

  • DO NOT evaporate in fume hoods as a disposal method.

  • DO collect as Non-Halogenated Organic Solvent Waste .

  • DO segregate from strong oxidizers and acids.[3]

Chemical Profile & Hazard Assessment

To determine the correct waste code and handling procedure, we must first validate the physicochemical properties that trigger regulatory thresholds.

PropertyValue / StatusDisposal Implication
CAS Number 32272-49-4 (2,4-isomer) 15729-76-7 (2,5-isomer)Verification: Always verify specific isomer on container SDS; disposal protocols are identical for both.[1]
Flash Point ~67°C (153°F) [Closed Cup]Combustible Liquid (Class IIIA). While technically above the RCRA Ignitability threshold (60°C), it is best managed as D001 (Ignitable) in mixed solvent streams.[1]
Water Solubility Insoluble / Poorly SolublePhase Separation Risk. Do not mix with aqueous waste streams; will form an organic layer.[1]
Aquatic Toxicity H410 (Very toxic to aquatic life)Zero Discharge Rule. Strictly prohibited from sewer disposal.[1]
Olfactory Threshold Extremely Low (ppb range)Stench Hazard. Waste containers must be hermetically sealed to prevent lab contamination.[1]

Scientist-to-Scientist Note: While the flash point of ~67°C technically places this chemical outside the federal definition of "Ignitable" (D001, <60°C), most institutional Environmental Health & Safety (EHS) programs manage alkyl thiazoles as flammable solvents. This simplifies the waste stream for fuel blending , the preferred incineration method for high-BTU organic wastes.

Waste Characterization & Regulatory Logic

Before disposal, you must classify the waste to ensure RCRA compliance.

  • RCRA Status: Not specifically listed (Not P or U list).

  • Characteristic Waste: Likely D001 (Ignitable) if mixed with lower flashpoint solvents (e.g., Acetone, Ethanol).

  • Waste Stream: Non-Halogenated Organic Solvents .

    • Why? Thiazoles contain Sulfur and Nitrogen but no Halogens (Cl, F, Br, I). Mixing with halogenated waste (e.g., DCM, Chloroform) significantly increases disposal costs and complicates incineration.

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system. If you cannot complete a step (e.g., cannot seal the container), the process must halt.

Phase 1: Accumulation & Segregation
  • Select Container: Use a chemically compatible container, preferably HDPE (High-Density Polyethylene) or Amber Glass .

    • Critical Check: Ensure the cap has a chemically resistant liner (PTFE/Teflon) to prevent vapor leakage (stench control).

  • Segregation: Isolate 2,4-Diethylthiazole from:

    • Oxidizers (Peroxides, Nitric Acid) – Risk of exothermic reaction.

    • Halogenated Solvents – Keep separate to maintain "Non-Halogenated" status for fuel blending.

Phase 2: Labeling & Transfer
  • Labeling: Affix a hazardous waste tag before adding the first drop of waste.

    • Constituents: Write "2,4-Diethylthiazole" (do not use abbreviations or formulas).

    • Hazards: Check "Flammable/Combustible" and "Irritant".

  • Transfer: Pour waste using a funnel in a fume hood.

    • Stench Control: Immediately recap the bottle tightly. If the odor persists, place the waste container inside a secondary sealable bag or overpack container.

Phase 3: Satellite Accumulation Area (SAA)
  • Store the container in your lab's designated SAA.

  • Secondary Containment: The bottle must sit in a tray capable of holding 110% of the volume.

  • Weekly Inspection: Check for bulging (pressure buildup) or loose caps.

Phase 4: Final Disposal Handoff
  • Once full (leave 10% headspace) or at 90 days, seal the container permanently.

  • Request pickup from your facility's Hazardous Waste Management team.

  • Disposal Method: The facility will likely ship this for Fuel Blending (energy recovery) or Incineration .

Visualization: Disposal Decision Logic

The following diagram illustrates the decision matrix for handling 2,4-Diethylthiazole waste streams.

DisposalWorkflow Start Start: 2,4-Diethylthiazole Waste IsPure Is the waste pure 2,4-Diethylthiazole? Start->IsPure IsMixed Identify Mixture Components IsPure->IsMixed No Container Select Container: HDPE or Glass w/ PTFE Liner IsPure->Container Yes CheckHalogens Does mixture contain Halogens (Cl, F, Br)? IsMixed->CheckHalogens StreamNonHal Stream A: Non-Halogenated Organic Waste CheckHalogens->StreamNonHal No (e.g., Ethanol) StreamHal Stream B: Halogenated Solvent Waste CheckHalogens->StreamHal Yes (e.g., DCM) StreamNonHal->Container StreamHal->Container Labeling Label: 'Hazardous Waste' Constituent: '2,4-Diethylthiazole' Hazard: 'Combustible/Irritant' Container->Labeling StenchCheck Stench Control Check: Is odor detectable? Labeling->StenchCheck Overpack Place in Secondary Sealed Overpack StenchCheck->Overpack Yes SAA Store in Satellite Accumulation Area (SAA) StenchCheck->SAA No Overpack->SAA

Figure 1: Decision logic for segregating and packaging 2,4-Diethylthiazole waste to ensure regulatory compliance and safety.

Emergency Contingencies

Even with robust protocols, accidents happen. Prepare for these scenarios:

  • Spill (< 500 mL):

    • Evacuate the immediate area due to stench and potential respiratory irritation.

    • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

    • Absorb: Use vermiculite or clay-based absorbents .

      • Warning: Do not use paper towels if the liquid is hot or near ignition sources, as this increases flammability surface area.

    • Disposal: Collect absorbent in a sealed bag and label as "Hazardous Waste - Debris contaminated with 2,4-Diethylthiazole".

  • Skin Exposure:

    • Immediately wash with soap and water for 15 minutes.[3]

    • Thiazoles are lipophilic; water alone may not remove the odor/chemical efficiently—soap is essential.

References

  • PubChem. (n.d.). 2,4-Dimethylthiazole Compound Summary (Analogous Hazard Data). National Library of Medicine. Retrieved from [Link]

  • U.S. EPA. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2,5-Diethylthiazole Properties and Safety. Retrieved from [Link]

Sources

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